molecular formula C7H6N2O B3354212 1H-Pyrrolo[2,3-C]pyridin-2-OL CAS No. 58043-01-9

1H-Pyrrolo[2,3-C]pyridin-2-OL

Cat. No.: B3354212
CAS No.: 58043-01-9
M. Wt: 134.14 g/mol
InChI Key: TUODBRBWIFSNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-C]pyridin-2-OL is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 134.048012819 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUODBRBWIFSNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470010
Record name 1H-PYRROLO[2,3-C]PYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58043-01-9
Record name 1H-PYRROLO[2,3-C]PYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Tautomeric Equilibrium of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the lactam-lactim tautomerism exhibited by 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one, a core scaffold of interest in medicinal chemistry and drug development. For researchers engaged in the synthesis, characterization, and application of this and related heterocyclic systems, a thorough understanding of its tautomeric behavior is paramount. The distribution of tautomers can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity and ADME-Tox profile.[1][2][3]

This document moves beyond a mere recitation of facts to provide a foundational understanding of the principles governing this tautomeric equilibrium, detailed experimental protocols for its characterization, and the application of computational chemistry as a predictive and complementary tool.

The Fundamental Principle: Lactam-Lactim Tautomerism

Lactam-lactim tautomerism is a specific form of prototropic tautomerism, an equilibrium between two constitutional isomers that readily interconvert through the migration of a proton.[1][2] In the context of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one, this equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amide functionality within the five-membered ring.

The two tautomeric forms are:

  • Lactam (amide) form: 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one

  • Lactim (enol) form: 2-hydroxy-1H-pyrrolo[2,3-c]pyridine

Caption: The lactam-lactim tautomeric equilibrium of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one.

The position of this equilibrium is not static; it is dynamically influenced by a variety of internal and external factors. Generally, the lactam form is predominant for simple monocyclic amides. However, for heterocyclic systems, the energetic balance can be subtle.

Factors Influencing the Tautomeric Equilibrium

The preference for either the lactam or lactim form is a delicate interplay of several factors. A comprehensive understanding of these is crucial for predicting and controlling the tautomeric distribution.

  • Aromaticity: The lactim form possesses a fully aromatic pyrido-pyrrole system, which can be a significant stabilizing factor. In contrast, the lactam form has a non-aromatic dihydropyrrolone ring fused to the pyridine ring. The gain in resonance energy upon formation of the aromatic lactim can shift the equilibrium in its favor.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role.[3]

    • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam and the O-H and ring nitrogens of the lactim. The lactam form is often favored in polar solvents.[4]

    • Aprotic Solvents (e.g., chloroform, dioxane): In less polar environments, intramolecular hydrogen bonding and dimerization can become more significant, potentially altering the equilibrium.

  • pH: The acidity or basicity of the medium can have a profound effect. Deprotonation or protonation of the heterocyclic system will favor the tautomer with the most stable conjugate acid or base. The tautomeric equilibrium constant can be related to the pKa values of the individual tautomers.[3]

  • Temperature: The tautomeric equilibrium is temperature-dependent. The direction of the shift with temperature depends on the enthalpy change of the tautomerization.[5]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the pyrrolopyridine ring system can alter the relative electron densities and acidities of the N-H and O-H protons, thereby shifting the equilibrium.

FactorInfluence on EquilibriumRationale
Aromaticity Favors the lactim formThe lactim form benefits from the resonance stabilization of a fully aromatic system.
Polar Protic Solvents Generally favors the lactam formThe lactam's carbonyl and N-H groups are well-solvated by hydrogen-bonding solvents.[4]
Aprotic Solvents Can favor the lactim formIn the absence of competing solvent interactions, intramolecular hydrogen bonding or dimerization of the lactim may be favored.
pH Dependent on the pKa of each tautomerThe equilibrium will shift to favor the tautomer that is more stable in its protonated or deprotonated state at a given pH.[3]
Temperature Shifts according to ΔH of tautomerizationAn increase in temperature will favor the endothermic direction of the equilibrium.[5]
Substituents Dependent on electronic natureElectron-withdrawing groups can increase the acidity of the N-H proton, potentially favoring the lactim form.

Experimental Characterization of the Tautomeric Equilibrium

A multi-pronged approach utilizing various spectroscopic techniques is often necessary for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative identification and quantitative determination of tautomeric ratios, provided the rate of interconversion is slow on the NMR timescale.[6][7]

Causality Behind Experimental Choices:

  • Choice of Nuclei:

    • ¹H NMR: The chemical shifts of the protons attached to the heterocyclic core, particularly the N-H proton of the lactam and the O-H proton of the lactim (if observable), are highly sensitive to the tautomeric form. The methylene protons in the five-membered ring of the lactam will have a distinct chemical shift and multiplicity compared to the corresponding methine proton in the lactim.

    • ¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form (typically ~170-180 ppm) is significantly different from the carbon bearing the hydroxyl group in the lactim form (~150-160 ppm).

    • ¹⁵N NMR: This nucleus provides direct insight into the electronic environment of the nitrogen atoms. The chemical shift of the amide nitrogen in the lactam will differ from that of the pyrrolic and pyridinic nitrogens in the lactim.

  • Solvent Selection: Running spectra in a variety of solvents with different polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) is crucial to assess the influence of the solvent on the tautomeric equilibrium.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10-20 mM) in a range of deuterated solvents.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample. For ¹H NMR, ensure the spectral width is sufficient to observe potentially broad N-H or O-H protons.

  • Signal Assignment: Assign all signals in the spectra to their respective protons and carbons for both tautomers. This can be aided by 2D NMR techniques (COSY, HSQC, HMBC) and comparison with spectra of related, locked (non-tautomerizable) derivatives (e.g., N-methyl or O-methyl analogs).

  • Quantitative Analysis:

    • Identify well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

    • Carefully integrate these signals. The ratio of the integrals will be proportional to the molar ratio of the tautomers.

    • The equilibrium constant (KT) can be calculated as: KT = [Lactim] / [Lactam]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, CD3OD) acq Acquire 1H, 13C, 15N, and 2D NMR spectra prep->acq Analyze each sample assign Assign signals to lactam and lactim forms acq->assign Interpret spectra quant Integrate non-overlapping signals assign->quant calc Calculate tautomeric ratio and K_T quant->calc

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. Since the lactam and lactim forms have different chromophoric systems (the lactim being a fully aromatic system), they are expected to exhibit distinct absorption spectra.[8][9]

Causality Behind Experimental Choices:

The extended π-system of the aromatic lactim tautomer is expected to have a longer wavelength maximum absorption (λmax) compared to the less conjugated lactam form. By monitoring the changes in the absorption spectrum in different solvents or at different pH values, the shift in the tautomeric equilibrium can be observed.

Self-Validating Protocol for UV-Vis Analysis:

  • Solvent Screening: Prepare dilute solutions of the compound in a range of solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • Deconvolution of overlapping spectra may be necessary to estimate the contribution of each tautomer.

    • Correlate the changes in the spectra with solvent polarity to infer the direction of the equilibrium shift.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in each tautomer.

  • Lactam Form: A characteristic strong absorption band for the C=O stretch of the cyclic amide is expected in the region of 1650-1700 cm⁻¹. An N-H stretching vibration will also be present.

  • Lactim Form: The C=O stretch will be absent, and a C=N stretching vibration will appear. A broad O-H stretching band will also be characteristic of this form.

2D IR spectroscopy is an advanced technique that can be particularly useful for distinguishing the vibrational modes of interconverting tautomers in solution.[4][5]

Computational Chemistry Approaches

In the absence of direct experimental data, and as a powerful complement to it, computational chemistry offers a means to predict the relative stabilities of the tautomers of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one.

Causality Behind Method Selection:

  • Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G(d,p)), provide a good balance of accuracy and computational cost for calculating the relative energies of tautomers.

  • Solvent Modeling: The inclusion of a solvent model is critical for obtaining results that are relevant to solution-phase equilibria. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent.

Self-Validating Computational Protocol:

  • Structure Generation: Build the 3D structures of both the lactam and lactim tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in various solvent continua (e.g., water, chloroform) using a selected DFT method and basis set.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The relative Gibbs free energy (ΔG) of the two tautomers in a given solvent can be calculated as the difference in their total electronic energies, corrected for ZPVE and thermal contributions.

  • Equilibrium Constant Prediction: The tautomeric equilibrium constant (KT) can then be estimated using the equation: ΔG = -RTln(KT).

Computational_Workflow cluster_build Structure Preparation cluster_calc Quantum Mechanical Calculations cluster_results Results and Prediction build Build 3D structures of lactam and lactim tautomers opt Geometry optimization with DFT (gas phase and solvent models) build->opt freq Frequency calculations (confirm minima, obtain ZPVE) opt->freq For each optimized structure energy Calculate relative Gibbs free energies (ΔG) freq->energy kt Predict equilibrium constant (K_T) energy->kt

Caption: Workflow for computational prediction of tautomer stability.

Conclusion

References

  • How to find the major contributing tautomer of a heterocycle. (2021, May 24). Quora. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • Peng, C. S., & Tokmakoff, A. (2012). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 109(5), 1433-1438.
  • askIITians. (n.d.). What is Lactam Lactim Tautomerism? Retrieved from [Link]

  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Retrieved from [Link]

  • Lakna. (2022, May 20). What is the Difference Between Lactam and Lactim. Pediaa.com. Retrieved from [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry. B, 116(4), 1434–1441.
  • Moreno, M., et al. (2019). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 21(25), 13736-13746.
  • Katritzky, A. R., & Karelson, M. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 683–693.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Suresh, C. H., & Koga, N. (2001). Theoretical studies on the tautomerization of guanine nucleobase. TSI Journals.
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Wernet, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The journal of physical chemistry letters, 13(11), 2563–2569.
  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Beugelmans, R., et al. (1982). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society, 104(18), 4949–4958.
  • Alkorta, I., & Elguero, J. (2013). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers.
  • Wieder, M., et al. (2017). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.

Sources

Technical Guide: 6-Azaindole-2-ol (6-Azaindolin-2-one) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 6-azaindole-2-ol (and its dominant tautomer 6-azaindolin-2-one ). This document is structured for researchers requiring precise CAS registry data and synthetic context for medicinal chemistry applications.

Executive Summary & Chemical Identity

The core scaffold 6-azaindole-2-ol (1H-pyrrolo[2,3-c]pyridin-2-ol) is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., GSK3β, JAK) and neuroprotective agents.

However, a significant nomenclature and identification challenge exists: this compound exists in a tautomeric equilibrium that heavily favors the oxo-form (lactam), known as 6-azaindolin-2-one (or 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one). Researchers searching databases for the "2-ol" structure often fail to find commercial sources because vendors list the stable "2-one" tautomer.

Core CAS Registry Data

The following table resolves the ambiguity between the theoretical hydroxy tautomer and the actual commercial oxo tautomer.

Chemical Name (IUPAC/Common)Structure TypeCAS Registry NumberDescription
1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one Dominant Tautomer (Oxo) 54415-85-9 The stable, commercially available form. Use this for purchasing.
This compound Minor Tautomer (Hydroxy)58043-01-9 The theoretical enol form. Often used in patent literature but rarely isolated.
1H-Pyrrolo[2,3-c]pyridine Parent Heterocycle271-29-4 The base 6-azaindole (no oxygenation).
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Isomer (7-Azaindole derivative)134682-54-5 Warning: Common confusion point. This is the 7-aza isomer.
Tautomeric Equilibrium Visualization

The diagram below illustrates the proton shift that drives the equilibrium toward the oxo-form, which is essential for understanding the reactivity (e.g., alkylation at N1 vs. O2).

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 6-Azaindole-2-ol (Enol Form) CAS: 58043-01-9 Oxo 6-Azaindolin-2-one (Lactam Form) CAS: 54415-85-9 Hydroxy->Oxo  Major Form   Note Key Insight: In solution and solid state, the equilibrium strongly favors the Oxo form. Oxo->Note

Figure 1: Tautomeric shift from the 2-hydroxy (enol) to the 2-oxo (lactam) form. The lactam form (CAS 54415-85-9) is the stable entity.

Key Derivatives & Commercial CAS Numbers

Modifications to the 6-azaindolin-2-one core are frequently used to tune potency and solubility. The following derivatives are standard building blocks in medicinal chemistry.

Compound NameModificationCAS NumberApplication
5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one 5-Cl Substitution136888-17-0 Intermediate for coupling reactions (Suzuki/Buchwald).
5-Methoxy-1H-pyrrolo[2,3-c]pyridine 5-OMe (Parent)17288-53-8 Precursor for oxidation to the 2-one derivative.
5-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one 3,3-Dimethyl2041751-90-8 Prevents oxidation at C3; used in stable kinase inhibitors.
4-Bromo-5-hydroxy-6-azaindole 4-Br, 5-OH1638761-49-5 Highly functionalized core for fragment-based drug design.

Synthesis & Production Protocols

Synthesizing the 6-azaindolin-2-one core typically requires constructing the pyrrole ring onto a pre-existing pyridine scaffold. The most robust method involves the cyclization of 3-amino-4-methylpyridines.

Protocol A: Modified Gassman/Madelung Cyclization

This route is preferred for scalability and involves the activation of the methyl group at the 4-position of the pyridine ring.

  • Starting Material: 3-Amino-4-picoline (3-amino-4-methylpyridine).

  • Activation: The amine is protected (e.g., with Boc or acetyl) or reacted directly with an oxalate ester.

  • Cyclization: Treatment with a strong base (e.g., sec-BuLi or KOtBu) induces cyclization between the C4-methyl group and the carbonyl source (diethyl oxalate or similar).

  • Decarboxylation: If oxalate is used, hydrolysis and decarboxylation yield the 2-one core.

Protocol B: Electrophilic [4+1] Cyclization (for 2-CF3 derivatives)

Recent literature describes a metal-free reaction using trifluoroacetic anhydride (TFAA).

  • Reagents: 3-Amino-4-picoline + TFAA.

  • Conditions: Stirring in pyridine/DCM.

  • Mechanism: Formation of a trifluoroacetyl intermediate followed by intramolecular condensation.

Synthesis Workflow Diagram

The following diagram outlines the decision process for synthesizing these derivatives based on the desired substitution pattern.

Synthesis Start Target: 6-Azaindolin-2-one Core Sub1 Is the C3 position substituted? Start->Sub1 Branch1 No (Unsubstituted) Sub1->Branch1 Parent Core Branch2 Yes (e.g., 3,3-dimethyl) Sub1->Branch2 Complex Analog Method1 Method A: Base-Mediated Cyclization (3-amino-4-picoline + Diethyl Oxalate) Branch1->Method1 Method2 Method B: Oxidative Cyclization (Start from 3,3-disubstituted oxindole precursor) Branch2->Method2 Product Final Product Purification (Recrystallization from EtOH) Method1->Product Method2->Product

Figure 2: Synthetic pathways for generating the 6-azaindole-2-one scaffold.

Applications in Drug Discovery

The 6-azaindolin-2-one scaffold serves as a bioisostere for indole and indolin-2-one (oxindole), offering improved water solubility and distinct hydrogen-bonding patterns due to the pyridine nitrogen (N6).

Kinase Inhibition (GSK3β & JAK)

The lactam motif (NH-C=O) functions as a hinge-binding element in ATP-competitive inhibitors.

  • Mechanism: The N1 proton acts as a hydrogen bond donor, while the C2 carbonyl acts as an acceptor. The N6 nitrogen provides an additional vector for water-mediated interactions or direct bonding to residues like Lys or Glu in the kinase pocket.

  • Example: Dual inhibitors of GSK3β and Tau aggregation often utilize this core to cross the blood-brain barrier (BBB) more effectively than their carbocyclic counterparts.

Search Strategy for Researchers

When searching patent databases (SciFinder, Reaxys) or vendor catalogs, use the following logic to ensure you do not miss relevant compounds.

SearchStrategy Step1 Identify Target Structure (6-Azaindole-2-ol) Step2 Search CAS 58043-01-9 (Hydroxy Tautomer) Step1->Step2 Step3 Results Found? Step2->Step3 Step4 Search CAS 54415-85-9 (Oxo Tautomer - PRIMARY) Step3->Step4 No / Limited Step5 Check Isomer Confusion (Exclude 7-azaindole: 134682-54-5) Step3->Step5 Yes Step4->Step5

Figure 3: Search strategy decision tree to locate commercial derivatives.

References

  • BLD Pharm. (2025). Product Registry: 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (CAS 54415-85-9). Retrieved from

  • Ali, T. F. S., et al. (2022). "Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity." Pharmaceuticals, 15(4), 426. Retrieved from

  • ChemicalBook. (2025). 5-Chloro-1,3-dihydro-2H-Pyrrolo[2,3-c]pyridin-2-one Properties. Retrieved from

  • Sigma-Aldrich. (2025). 1,3-Dihydropyrrolo[2,3-c]pyridin-2-one hydrochloride Product Sheet. Retrieved from

  • ChemRxiv. (2023). "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines." Retrieved from

Thermodynamic stability of 6-azaindole-2-ol tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Tautomeric Dynamics of 6-Azaindole-2-ol: A Technical Guide for Drug Design

Executive Summary This guide provides a rigorous analysis of the thermodynamic equilibrium between the lactim (enol) and lactam (keto) tautomers of 6-azaindole-2-ol (1H-pyrrolo[2,3-c]pyridin-2-ol). For researchers in medicinal chemistry, understanding this equilibrium is critical: the 6-azaindolin-2-one (keto) form is the thermodynamically dominant species in solution and solid phases, serving as a stable scaffold for kinase inhibitors (e.g., GSK3


). However, the high-energy enol tautomer remains relevant in specific hydrophobic binding pockets and excited-state proton transfer events. This document details the energetic drivers, computational assessment protocols, and experimental validation methods required to characterize these species.

Part 1: Structural Dynamics & Tautomeric Equilibrium

The core of the 6-azaindole-2-ol system is a fused bicyclic structure comprising a pyridine ring and a pyrrole ring. The presence of the nitrogen atom at position 6 (pyrrolo[2,3-c]pyridine numbering) introduces unique electronic effects compared to the more common 7-azaindole or standard indole.

The Tautomeric Landscape

The equilibrium exists between two primary forms:

  • Form A (Enol/Lactim): this compound. This form maintains full aromaticity across both rings (10

    
    -electrons) but requires a C-O single bond.
    
  • Form B (Keto/Lactam): 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (6-azaoxindole). This form disrupts the aromaticity of the five-membered pyrrole ring (creating an sp

    
     carbon at C3) but gains the significant thermodynamic stability of the amide-like carbonyl bond (C=O).
    
The Dominant Species

Unlike 2-hydroxypyridine, where the loss of aromaticity in the pyridone form is partial, the keto form (6-azaoxindole) involves a trade-off: loss of pyrrole aromaticity vs. gain of carbonyl stability.

  • Conclusion: The Keto form is overwhelmingly favored (

    
     kcal/mol) in polar solvents and the solid state due to the strength of the C=O bond and efficient solvation of the amide dipole.
    
  • The N6 Effect: The pyridine nitrogen at position 6 acts as an electron-withdrawing group (EWG). This decreases the electron density in the pyrrole ring, slightly destabilizing the enol form further compared to standard oxindole, thereby reinforcing the keto preference.

Tautomerism Enol Enol Form (this compound) High Energy (Gas Phase Relevance) TS Transition State (Proton Transfer) Enol->TS  Proton Shift   Keto Keto Form (6-azaindolin-2-one) Thermodynamically Stable (Solution/Solid) TS->Keto  Relaxation   Keto->Enol  Excited State / Catalysis  

Figure 1: Tautomeric equilibrium pathway. The solid arrows indicate the spontaneous relaxation toward the stable keto form in standard conditions.

Part 2: Thermodynamic Drivers

The stability of the 6-azaindole-2-ol tautomers is governed by three thermodynamic pillars:

ParameterDriverMechanistic Insight
Enthalpy (

)
Bond EnergyThe C=O double bond (approx. 176 kcal/mol) is significantly stronger than the C=C bond required for the enol form. Although the enol retains full aromaticity, the "amide resonance" in the keto form provides substantial stabilization (approx. 20 kcal/mol).
Entropy (

)
Solvent OrganizationThe keto form possesses a large dipole moment, organizing solvent molecules (water/DMSO) more strictly than the enol form. While this is entropically unfavorable, the enthalpic gain from solvation dominates.
Solvation Energy Dielectric Constant (

)
In high

solvents (Water, DMSO), the keto form is stabilized by H-bond donation (NH) and acceptance (C=O). In non-polar solvents (CCl

, Gas Phase), the energy gap narrows, and the enol form may become detectable.

Key Insight for Drug Design: When designing inhibitors targeting the ATP-binding pocket of kinases, do not assume the ligand binds in the solution-state keto form. The hydrophobic environment of a protein pocket (


) can shift the equilibrium, occasionally selecting the enol  tautomer if specific H-bond donor/acceptor motifs (e.g., Serine/Threonine residues) are present to stabilize the hydroxyl group.

Part 3: Computational Assessment Protocol

To predict the tautomeric preference of 6-azaindole derivatives prior to synthesis, a self-validating DFT (Density Functional Theory) protocol is required.

Computational Workflow

Objective: Calculate the Relative Gibbs Free Energy (


).
  • Geometry Optimization:

    • Method: DFT (B3LYP or

      
      B97X-D for dispersion corrections).[1]
      
    • Basis Set: 6-311++G(d,p) (Triple-zeta is essential for accurate H-bond description).

    • Constraint: Optimize both tautomers (Enol and Keto) to a true minimum (zero imaginary frequencies).

  • Solvation Modeling:

    • Model: SMD (Solvation Model based on Density) is superior to PCM for heterocyclic tautomers.

    • Solvents: Run calculations in Vacuum, Chloroform (

      
      ), and Water (
      
      
      
      ).
  • Energy Calculation:

    • If

      
      , the Keto form is stable. Typically, for azaindoles, 
      
      
      
      to
      
      
      kcal/mol in water.
Protocol Validation (Self-Check)
  • Validation Step: Calculate the transition state (TS) for intramolecular proton transfer.

  • Criteria: The barrier should be high (>30 kcal/mol) for direct transfer in vacuum (strained 4-membered ring) but significantly lower (<15 kcal/mol) if a specific water molecule is included to bridge the transfer (water-assisted tautomerization).

Part 4: Experimental Validation Framework

Relying solely on computation is insufficient. The following experimental workflow confirms the tautomeric state in solution.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance provides the most definitive evidence.

  • Protocol: Dissolve 5-10 mg of the compound in DMSO-

    
    . Avoid protic solvents (MeOH/D
    
    
    
    O) initially to prevent proton exchange broadening.
  • Marker Signals:

    • Keto Form (Lactam): Look for a diagnostic Carbonyl Carbon signal in

      
      C NMR at 170–180 ppm . The C3-methylene protons (if unsubstituted) will appear as a singlet at 3.5–3.8 ppm  in 
      
      
      
      H NMR.
    • Enol Form (Lactim): The C2 carbon signal shifts upfield to 150–160 ppm (aromatic C-O). Absence of C3-methylene protons (replaced by aromatic C3-H at 6.0–7.0 ppm ).

IR Spectroscopy[2]
  • Keto: Strong absorption band at 1680–1720 cm

    
      (C=O stretch).
    
  • Enol: Absence of carbonyl band; presence of broad O-H stretch at 3200–3500 cm

    
     .
    

ExperimentalWorkflow Sample Synthesized 6-Azaindole Derivative Solvent Dissolve in DMSO-d6 (Aprotic Polar) Sample->Solvent NMR 1H & 13C NMR Analysis Solvent->NMR Decision Check C2/C3 Signals NMR->Decision ResultKeto Signal: 170-180 ppm (C=O) Result: Keto Tautomer Decision->ResultKeto  Carbonyl Detected   ResultEnol Signal: 150-160 ppm (C-OH) Result: Enol Tautomer Decision->ResultEnol  Aromatic C-O Detected  

Figure 2: Experimental decision tree for tautomer identification using NMR spectroscopy.

Part 5: Implications for Drug Development

The 6-azaindolin-2-one scaffold is a potent pharmacophore, particularly in kinase inhibition (e.g., GSK3


, CDK).
  • H-Bonding Profile: The keto form presents a distinct Donor-Acceptor (D-A) pattern:

    • NH (Position 1): Hydrogen Bond Donor.

    • C=O (Position 2): Hydrogen Bond Acceptor.

    • N (Position 6): Hydrogen Bond Acceptor.

    • Note: The Enol form would present an Acceptor-Donor (N1-OH) pattern, drastically altering binding affinity.

  • Scaffold Hopping: If a hit compound is unstable or metabolically liable, researchers often methylate the nitrogen (N-Me) to lock the keto form or O-methylate to lock the enol ether. This "freezing" of the tautomeric equilibrium is a standard validation technique to determine which tautomer is the bioactive species.

References

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3

    
     and Tau Aggregation. 
    Source: National Institutes of Health (PubMed Central)
    [Link]
    
  • Excited state tautomerization of azaindole. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) [Link]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Source: National Institutes of Health (PubMed Central) [Link]

  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory Study. Source: National Institutes of Health (PubMed Central) [Link]

Sources

Comprehensive Guide to the Oxidation Chemistry of 6-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the oxidation landscape of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) . Unlike its carbocyclic analogue indole, 6-azaindole possesses a pyridine nitrogen at position 6, significantly altering its electronic profile and oxidation susceptibility. This guide details the mechanistic pathways for N-oxidation (chemoselective activation) and C-oxidation (degradative or metabolic functionalization), providing researchers with actionable protocols for synthesis and metabolite identification in drug discovery.

Electronic Structure & Oxidation Susceptibility

The 6-azaindole scaffold is electron-deficient in the six-membered ring due to the electronegative N6 atom, while the pyrrole ring remains electron-rich. This polarity dictates the site of oxidation:

  • Electrophilic Oxidants (e.g., mCPBA): Preferentially attack the lone pair of the pyridine nitrogen (N6), forming the N-oxide.

  • Radical/Metabolic Oxidants (e.g., CYP450): Often target the electron-rich C2-C3 double bond of the pyrrole ring or the N1-H moiety.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent oxidation pathways based on reagent class.

AzaindoleOxidation cluster_legend Pathway Legend Start 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) NOxide 6-Azaindole N-oxide (N6-oxidation) Start->NOxide mCPBA or H2O2 (Electrophilic Attack) Oxindole 6-Azaoxindole (2-oxo) Start->Oxindole CYP450 / Radical Ox. C7_Func C7-Functionalized (via Reissert-Henze) NOxide->C7_Func Activator + Nucleophile (POBr3 / TMSCN) Isatin 6-Azaisatin (2,3-dioxo) Oxindole->Isatin Further Oxidation key Blue: Starting Material | Red: N-Oxidation | Yellow: C-Oxidation | Green: Functionalization

Figure 1: Divergent oxidation pathways of 6-azaindole.[1][2] N-oxidation activates the ring for functionalization, while C-oxidation mimics metabolic degradation.

N-Oxidation: Synthesis & Synthetic Utility

The formation of 6-azaindole 6-oxide is the most critical synthetic oxidation. It serves as a "chemical handle," activating the adjacent C7 and C5 positions for nucleophilic attack (Reissert-Henze reaction), which is impossible on the parent heterocycle.

Mechanism

The pyridine nitrogen (N6) lone pair is orthogonal to the


-system, making it nucleophilic. Reaction with peracids (mCPBA) yields the N-oxide. This intermediate possesses a dipole that increases electron density at the oxygen while making the 

-carbons (C7, C5) susceptible to nucleophilic attack upon activation.
Experimental Protocol: Synthesis of 6-Azaindole N-Oxide

Context: This protocol is adapted from the scalable route used in the synthesis of the HIV-1 attachment inhibitor Fostemsavir (BMS-663068).

Reagents:

  • 6-Azaindole (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 70-75% purity)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Quench: Aqueous Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-azaindole (10 g, 84.6 mmol) in EtOAc (100 mL) at ambient temperature (20–25 °C).

  • Addition: Prepare a solution of mCPBA (25 g, ~101 mmol) in EtOAc (150 mL). Add this solution dropwise to the azaindole mixture over 30 minutes. Note: The reaction is exothermic; maintain internal temperature < 30 °C.

  • Reaction: Stir the resulting suspension for 2–4 hours. Monitor by LC-MS (Target Mass: M+16). The product often precipitates as the m-chlorobenzoate salt.

  • Workup (Salt Break): Add 10% aqueous

    
     (100 mL) to the suspension. Stir vigorously for 30 minutes to neutralize the m-chlorobenzoic acid and liberate the free N-oxide.
    
  • Isolation: Separate the layers. Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification: The N-oxide is highly polar. If extraction is difficult, continuous extraction or evaporation followed by recrystallization from MeOH/EtOAc is recommended.

Yield: Typically 85–95%. Data:


 NMR (DMSO-

) typically shows a downfield shift of the C7 proton due to the adjacent N-oxide.
Utility: Regioselective C7-Bromination

The N-oxide can be converted to 7-bromo-6-azaindole using phosphorus oxybromide (


) or PyBroP. This is a key step in accessing 7-substituted derivatives.

C-Oxidation: Pyrrole Ring Degradation

Oxidation of the pyrrole ring (C2-C3) is less common synthetically but represents the primary metabolic clearance pathway .

Formation of 6-Azaisatin (2,3-Dione)

Direct oxidation of 6-azaindole to 6-azaisatin is challenging due to the electron-deficient pyridine ring. The most reliable route involves halogenation followed by hydrolysis.

Protocol: Conversion to 3,3-Dibromo-6-azaoxindole (Intermediate)

  • Bromination: Treat 6-azaindole with excess Pyridinium Tribromide (

    
    ) in t-Butanol/Water.
    
  • Mechanism: Electrophilic bromination occurs at C3, followed by a second bromination and oxidation of C2 to the oxindole state.

  • Hydrolysis: The 3,3-dibromo intermediate is hydrolyzed with aqueous NaOH to yield 6-azaisatin.

Oxidative Ring Opening

Strong oxidants like


 or 

(bleach) will cleave the C2-C3 bond, yielding 3-aminopyridine-4-carboxylic acid derivatives. This degradation pathway must be monitored during stability testing of drug candidates.

Metabolic Oxidation Profile (CYP450)

In drug discovery, predicting the metabolic fate of the 6-azaindole scaffold is crucial. While the pyridine nitrogen reduces electron density compared to indole, the scaffold is still subject to Phase I oxidation.

Primary Metabolites
  • N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYP450. The N-oxide is often a stable metabolite.

  • Epoxidation/Hydroxylation: CYP enzymes (e.g., CYP3A4, CYP2E1) attack the C2-C3 double bond.

    • Pathway: Epoxidation

      
       NIH Shift 
      
      
      
      3-Hydroxy-6-azaindole
      
      
      Isomerization to 6-Azaoxindole (2-oxo) .
Comparative Data: Indole vs. 6-Azaindole

The following table summarizes the reactivity differences relevant to medicinal chemistry.

FeatureIndole6-AzaindoleImplication for Drug Design
Electronic Character Electron-rich (

-excessive)

-deficient (Pyridine ring)
6-Azaindole is more stable to oxidative degradation than indole.
Primary Metabolic Site C3 (Hydroxylation)N6 (N-Oxidation) or C3N-oxide formation is a major metabolic soft spot for 6-azaindoles.
CYP Isoform Liability High (CYP1A2, 2E1)ModerateReduced covalent binding risk compared to indole (less reactive epoxides).
N-Oxide Stability Unstable (often rearranges)Stable6-Azaindole N-oxides can be isolated and are often active metabolites.

References

  • Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068.

    • Source: Yeung, K. S., et al. (2014). Journal of Organic Chemistry.
    • Context: Detailed protocol for large-scale N-oxidation and subsequent C7-functionaliz
  • Oxidation of 6-azaindole deriv

    • Source: Wang, T., et al. (2011). Organic Letters.
    • Context: Mechanistic insights into the mCPBA oxidation preference for N6 over the pyrrole double bond.
  • Metabolic activation of azaindoles: Bioactivation p

    • Source: Kalgutkar, A. S., & Dalvie, D. (2015). Chemical Research in Toxicology.
    • Context: Review of bioactivation liabilities, comparing indole and azaindole scaffolds in drug metabolism.
  • Synthesis of 7-substituted 6-azaindoles via N-oxide activ

    • Source: Thibault, C., et al. (2006). Organic Letters.
    • Context: Fundamental methodology for converting 6-azaindole N-oxides to chloro- and bromo-deriv
  • Preparation of 6-azaisatin

    • Source: T
    • Context: Protocols for the oxidative conversion of azaindoles to azaisatins using bromin

Sources

Methodological & Application

Protocols for C3-alkylation of 6-azaindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for C3-Alkylation of 6-Azaindolin-2-one

Executive Summary & Chemical Context

The 6-azaindolin-2-one (1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one) scaffold is a privileged pharmacophore in kinase inhibition (e.g., GSK3


, JAK family) and neuroprotective drug discovery.[1] Unlike its carbocyclic analogue (oxindole) or the more common 7-azaindolin-2-one, the 6-aza isomer  presents unique electronic challenges.[1]

The nitrogen atom at position 6 (para to the pyrrole nitrogen) exerts a strong electron-withdrawing effect.[1] This significantly increases the acidity of the N1-proton (




13-14 vs. 17 for oxindole) and stabilizes the C3-enolate.[1] However, this electron deficiency also heightens the risk of side reactions, such as ring-opening or N-alkylation, if hard nucleophiles are used without rigorous control.[1]

This guide details three validated protocols for C3-functionalization, prioritizing regiocontrol (C3 vs. N1) and degree of alkylation (mono vs. bis).

Critical Mechanistic Insight: The Regioselectivity Challenge

Before initiating synthesis, researchers must understand the competing nucleophilic sites. Upon deprotonation, the 6-azaindolin-2-one anion exists as an ambident nucleophile.[1]

  • N1-Attack (Kinetic/Hard): Favored by hard electrophiles (e.g., MeI, MOM-Cl) and highly polar solvents (DMF/DMSO) due to high charge density on nitrogen.[1]

  • C3-Attack (Thermodynamic/Soft): Favored by soft electrophiles (benzyl bromides, allylic halides), non-polar solvents (THF, Toluene), and bulky counter-ions (

    
     vs 
    
    
    
    ).

Recommendation: For direct C3-alkylation, N1-protection is strongly advised (Boc, SEM, or PMB) unless using specific soft-enolization conditions described in Protocol A.

Experimental Protocols

Protocol A: Direct C3-Monoalkylation (Phase-Transfer Method)

Best for: Introducing simple alkyl chains (Methyl, Ethyl, Benzyl) without pre-protection of N1.[1]

Rationale: Using a Phase Transfer Catalyst (PTC) allows the reaction to proceed at the interface of a biphasic system. The bulky ammonium cation pairs with the enolate, blocking the N1 site sterically and directing the electrophile to the C3 position.

Materials:

  • Substrate: 6-azaindolin-2-one (1.0 eq)[1]

  • Electrophile: Alkyl Halide (1.1 eq)[1]

  • Base: 50% aq.[1] KOH or

    
     (solid)[1]
    
  • Catalyst:

    
     (TBAB) or TEBA (10 mol%)[1]
    
  • Solvent: Toluene or DCM[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 6-azaindolin-2-one (1.0 eq) and Toluene (0.1 M concentration).

  • Catalyst Addition: Add TBAB (0.1 eq). Stir vigorously.

  • Base Interface: Add 50% aq. KOH (3.0 eq) dropwise.[1] The mixture will form a biphasic suspension.[1]

  • Electrophile Addition: Cool to 0°C. Add the Alkyl Halide (1.1 eq) slowly to minimize bis-alkylation.

  • Reaction: Warm to RT and monitor by LCMS. (Typical time: 2–6 hours).[1]

  • Quench: Dilute with EtOAc, wash with water (x3) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Note: If bis-alkylation is observed (gem-dimethyl effect), reduce base concentration or switch to Protocol B.

Protocol B: The "Condensation-Reduction" Route (Indirect Alkylation)

Best for: High-fidelity Mono-alkylation with Aryl/Heteroaryl groups.[1]

Rationale: Direct alkylation often leads to inseparable mixtures of mono- and bis-alkylated products.[1] This two-step sequence (Knoevenagel condensation followed by reduction) guarantees exclusive mono-substitution .[1]

Step 1: Knoevenagel Condensation [1]

  • Dissolve 6-azaindolin-2-one (1.0 eq) and the appropriate Aldehyde (1.1 eq) in Ethanol (0.2 M).

  • Add Piperidine (0.1 eq) or Pyrrolidine (0.1 eq).

  • Reflux (80°C) for 3–12 hours. The product usually precipitates as a bright yellow/orange solid (3-alkylidene).[1]

  • Isolation: Cool to RT, filter the solid, wash with cold EtOH. (Yields typically >85%).[1]

Step 2: Chemoselective Reduction

  • Suspend the 3-alkylidene intermediate in MeOH/THF (1:1).

  • Add

    
     (2.0 eq) slowly at 0°C (for simple reduction) OR use 
    
    
    
    (1 atm) with 10% Pd/C for catalytic hydrogenation.
    • Critical Note: The 6-aza ring is susceptible to reduction under high-pressure hydrogenation.[1] Keep pressure low (balloon) or use borohydride to preserve the heteroaromatic ring.[1]

  • Workup: Quench with sat.

    
    , extract with EtOAc.[1]
    
Protocol C: Asymmetric C3-Alkylation (Transition Metal Catalyzed)

Best for: Enantioselective synthesis of quaternary centers (Drug Development).[1]

Rationale: The Trost Asymmetric Allylic Alkylation (AAA) is the gold standard for creating quaternary stereocenters at C3.[1] The palladium-allyl complex acts as a soft electrophile, preferring C3 over N1.[1]

Materials:

  • Substrate: 3-substituted-6-azaindolin-2-one (for quaternary center) or unsubstituted.[1]

  • Reagent: Allyl Acetate or Allyl Carbonate.[1]

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: (S,S)-DACH-Phenyl Trost Ligand (5-10 mol%)[1]

  • Base:

    
     (anhydrous)[1]
    

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and the Trost Ligand in anhydrous DCM. Stir 30 mins at RT to generate the active catalyst.
    
  • Substrate Addition: Add the 6-azaindolin-2-one (1.0 eq) and Allyl source (1.2 eq).

  • Initiation: Add

    
     (3.0 eq).[1]
    
  • Reaction: Stir at RT for 12–24 hours.

  • Analysis: Check conversion via LCMS and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Data Summary & Decision Matrix

Table 1: Protocol Selection Guide

RequirementRecommended ProtocolPrimary RiskKey Control Parameter
Simple Alkyl Chain (Me, Et) Protocol A (PTC) N-Alkylation / Bis-alkylationControl Temp (0°C) & Base Strength
Aryl/Benzylic Group Protocol B (Condensation) Reduction of Pyridine RingUse

instead of high-pressure

Chiral Quaternary Center Protocol C (Pd-AAA) Cost / Catalyst poisoningOxygen-free conditions (Glovebox)
Scale-up (>100g) Protocol B Solubility of intermediateEthanol Reflux is scalable and filters easily

Visualizing the Pathway

The following diagram illustrates the divergent pathways based on condition selection.

G Start 6-Azaindolin-2-one Deprotonation Enolate Formation (Ambident Nucleophile) Start->Deprotonation Condense Aldehyde + Piperidine (Knoevenagel) Start->Condense HardPath Hard Electrophile / Polar Solvent (NaH, DMF, MeI) Deprotonation->HardPath Kinetic Control SoftPath Soft Electrophile / Non-Polar (PTC, Toluene, Benzyl-Br) Deprotonation->SoftPath Thermodynamic Control N_Alk N1-Alkylation (Undesired) HardPath->N_Alk C3_Mono C3-Monoalkylation (Target) SoftPath->C3_Mono Alkylidene 3-Alkylidene Intermediate Condense->Alkylidene Reduction Reduction (NaBH4) Alkylidene->Reduction Reduction->C3_Mono

Figure 1: Decision tree for alkylation pathways.[1] Green paths indicate high-fidelity routes to C3-alkylation.

References

  • Trost, B. M., & Zhang, Y. (2006).[1] "Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles: Application to the Synthesis of (-)-Physostigmine." Journal of the American Chemical Society.[1] Link (Foundational work on asymmetric alkylation of oxindoles).

  • El-Koussi, N. A., et al. (2022).[1][2][3][4][5] "Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity."[1][2][6] Pharmaceuticals.[1][2][3][5][6][7][8][9][10] Link (Specific synthesis of 6-azaindolin-2-one derivatives via condensation).[1]

  • Gallou, I. (2021).[1] "Practical Synthesis of 7-Azaindoles and 7-Azaindolines." Reaction Chemistry & Engineering. Link (Comparative chemistry of azaindole isomers).

  • Wang, H., et al. (2013).[1] "Synthesis of pyrrolo[2,3-b]pyridines." World Intellectual Property Organization (Patent WO2013181415A1).[1] Link (Industrial scale protocols for azaindole functionalization).[1]

Sources

One-Pot Synthesis of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one: An Application Note and Detailed Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one, also known as 6-azaindolin-2-one, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to the indole nucleus, combined with the introduction of a pyridine nitrogen atom, imparts unique physicochemical and pharmacological properties. This application note provides a comprehensive guide for the efficient one-pot synthesis of this valuable scaffold, tailored for researchers and scientists in drug development. The presented protocol is designed for accessibility and scalability, leveraging a reductive cyclization strategy that minimizes intermediate handling and purification steps. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and outline the necessary characterization and validation techniques.

Introduction: The Significance of the 6-Azaindolinone Core

The pyrrolo[2,3-c]pyridine framework, and its reduced form, the 6-azaindolin-2-one core, have garnered significant attention in pharmaceutical research. These structures are considered bioisosteres of indoles and oxindoles, respectively, and are integral components of numerous biologically active molecules. Their unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with a variety of biological targets. Notably, derivatives of this scaffold have shown promise as kinase inhibitors, antiviral agents, and potential therapeutics for neurodegenerative diseases such as Alzheimer's.[1] The development of efficient and robust synthetic routes to this core structure is therefore of paramount importance for the exploration of new chemical space in drug discovery.

One-pot multicomponent reactions (MCRs) represent an ideal approach for the synthesis of such heterocyclic compounds, offering advantages in terms of operational simplicity, reduced waste, and improved overall efficiency.[2] This application note details a proposed one-pot protocol for the synthesis of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one based on a reductive cyclization of a readily accessible 3-substituted-2-nitropyridine precursor.

Reaction Mechanism: A Cascade of Reduction and Intramolecular Cyclization

The cornerstone of this one-pot synthesis is a tandem reaction sequence involving the reduction of a nitro group followed by an intramolecular cyclization. The proposed starting material is ethyl 2-(2-nitropyridin-3-yl)acetate. The reaction proceeds through the following key steps:

  • Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amino group. This is a critical step, as the resulting amine is a potent nucleophile. Common and cost-effective reducing agents for this transformation include iron powder in the presence of an acid like acetic acid or hydrochloric acid.

  • Intramolecular Amide Formation (Cyclization): The newly formed amino group is positioned in close proximity to the ester functionality. Under the reaction conditions, the amine attacks the electrophilic carbonyl carbon of the ester, leading to an intramolecular cyclization.

  • Lactam Formation: The resulting tetrahedral intermediate collapses, eliminating ethanol to form the stable five-membered lactam ring of the 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one.

This cascade of reactions within a single reaction vessel obviates the need for the isolation and purification of the intermediate amino-ester, thereby streamlining the synthetic process.

One-Pot Synthesis Mechanism Start Ethyl 2-(2-nitropyridin-3-yl)acetate Intermediate1 Reduction of Nitro Group (e.g., Fe/AcOH) Start->Intermediate1 Intermediate2 Ethyl 2-(2-aminopyridin-3-yl)acetate Intermediate1->Intermediate2 Intermediate3 Intramolecular Nucleophilic Attack Intermediate2->Intermediate3 Intermediate4 Tetrahedral Intermediate Intermediate3->Intermediate4 Intermediate5 Elimination of Ethanol Intermediate4->Intermediate5 End 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one Intermediate5->End

Figure 1: Proposed mechanistic workflow for the one-pot synthesis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one.

Materials and Reagents:

ReagentGradeSupplier
Ethyl 2-(2-nitropyridin-3-yl)acetate≥95%Commercially available
Iron powder (<100 mesh)Reagent gradeAny major supplier
Glacial Acetic AcidACS gradeAny major supplier
Ethyl AcetateHPLC gradeAny major supplier
Saturated Sodium Bicarbonate SolutionLaboratory prepared-
Brine (Saturated NaCl Solution)Laboratory prepared-
Anhydrous Magnesium SulfateReagent gradeAny major supplier
Celite®-Any major supplier

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(2-nitropyridin-3-yl)acetate (1.0 eq), glacial acetic acid (10 volumes), and water (2 volumes).

  • Addition of Reducing Agent: To the stirred solution, add iron powder (5.0 eq) portion-wise over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one.

Table 1: Summary of Reaction Parameters

ParameterValue
Starting MaterialEthyl 2-(2-nitropyridin-3-yl)acetate
Reducing AgentIron Powder
SolventAcetic Acid / Water
Temperature80-90 °C
Reaction Time2-4 hours
Expected Yield60-75% (unoptimized)
Purity (post-column)>95%

Characterization and Validation

The successful synthesis of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one should be confirmed by standard analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Synthesized_Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Figure 2: Workflow for the characterization and validation of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the pyrrolone ring, and a broad singlet for the N-H proton of the lactam.

    • ¹³C NMR: Expect signals corresponding to the carbonyl carbon of the lactam, the methylene carbon, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion of the target molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Conclusion

This application note presents a practical and efficient one-pot synthesis of the medicinally important 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one scaffold. The described reductive cyclization protocol offers a significant improvement over multi-step synthetic routes by minimizing reaction time, simplifying the work-up procedure, and reducing waste. This method provides a valuable tool for medicinal chemists and drug discovery scientists, enabling the rapid generation of this key heterocyclic core for the development of novel therapeutic agents.

References

  • JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 30-55. Available at: [Link]

Sources

Application Notes & Protocols: The 6-Azaindole Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-azaindole core represents a privileged scaffold in medicinal chemistry, particularly for the development of potent and selective protein kinase inhibitors. As a bioisostere of both indole and the adenine moiety of ATP, it is uniquely suited to interact with the highly conserved hinge region of the kinase ATP-binding pocket.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the 6-azaindole framework, with a focus on the 6-azaindole-2-ol (or its tautomeric 6-azaindolin-2-one) motif, for the discovery and evaluation of novel kinase inhibitors. We will detail the mechanistic basis for its efficacy, provide validated, step-by-step protocols for synthesis and biological evaluation, and offer insights into data interpretation.

Introduction: Why the 6-Azaindole Scaffold is a Cornerstone of Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The primary strategy for kinase drug discovery has been the development of small molecules that compete with adenosine triphosphate (ATP) for binding in the enzyme's catalytic site.[4]

The success of this strategy hinges on the identification of chemical scaffolds that can effectively mimic the binding of the adenine portion of ATP. The azaindole scaffold has emerged as a "privileged structure" in this context.[2][5] The strategic placement of nitrogen atoms in the bicyclic system allows it to form two critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site.[5][6] Among the different azaindole isomers, the 6-azaindole core has been successfully incorporated into therapeutic agents, such as the HIV entry inhibitor Fostemsavir.[7][8]

This guide focuses specifically on the utility of the 6-azaindole-2-ol and its more stable tautomer, 6-azaindolin-2-one. This functional group provides an additional vector for chemical modification and can participate in further hydrogen bonding interactions, offering a powerful platform for developing inhibitors with high potency and selectivity.

Mechanism of Action: Binding the Kinase Hinge

The efficacy of the 6-azaindole scaffold is rooted in its structural mimicry of the purine ring of ATP. The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N6) can act as a hydrogen bond acceptor. This configuration allows the scaffold to form a bidentate hydrogen bond interaction with the backbone amide groups of the kinase hinge region, a pattern crucial for potent ATP-competitive inhibition.[4][6]

The introduction of a 2-oxo group (from the 2-ol tautomer) provides an additional hydrogen bond acceptor, which can engage with other key residues within the active site, further enhancing binding affinity. Structure-Activity Relationship (SAR) studies have shown that modifications at other positions of the ring can be used to target selectivity pockets and optimize pharmacokinetic properties.[5][9]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 6-Azaindole Inhibitor HINGE Hinge Region (e.g., Leu, Glu) POCKET Hydrophobic Pocket SOLVENT Solvent-Exposed Region INHIBITOR 6-Azaindole Core R-Group for Selectivity 2-Oxo Group INHIBITOR:f0->HINGE INHIBITOR:f2->HINGE INHIBITOR:f1->POCKET Van der Waals

Caption: Interaction of a 6-azaindole inhibitor within the kinase ATP pocket.

Experimental Workflows and Protocols

This section provides validated, step-by-step protocols for the synthesis and evaluation of 6-azaindole-based kinase inhibitors. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol 1: Synthesis of 6-Azaindole Scaffold

While multiple synthetic routes exist, a reliable method for generating the core scaffold involves the catalytic hydrogenation of a commercially available chloro-substituted precursor. This approach is often high-yielding and avoids harsh conditions.[10]

Rationale: The choice of Palladium on carbon (Pd/C) as a catalyst is standard for dehalogenation reactions via hydrogenation. It offers high efficiency and is easily removed by filtration. Ethanol is a suitable solvent that readily dissolves the starting material and is inert under the reaction conditions.

G START Start: 7-Chloro-1H-pyrrolo[2,3-c]pyridine REACTION Dissolve in Ethanol Add 10% Pd/C Catalyst START->REACTION HYDROGEN Stir under H2 Atmosphere (Balloon Pressure, RT) REACTION->HYDROGEN FILTER Filter through Celite Pad Wash with Ethyl Acetate HYDROGEN->FILTER CONCENTRATE Concentrate Filtrate (Reduced Pressure) FILTER->CONCENTRATE PURIFY Purify via Flash Chromatography CONCENTRATE->PURIFY END Product: 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) PURIFY->END

Caption: Workflow for the synthesis of the core 6-azaindole scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the suspension (approx. 10% by weight of the starting material).

  • Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask via a three-way stopcock. Evacuate the flask with a vacuum pump and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10] Wash the Celite pad with additional ethanol or ethyl acetate to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure 1H-pyrrolo[2,3-c]pyridine (6-azaindole).[10]

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

To determine the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase, a biochemical assay is essential.[11] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[12][13] The assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[13]

Rationale: This protocol is designed to be self-validating. Running vehicle (DMSO) controls establishes the baseline for 0% and 100% inhibition. Performing a full dose-response curve allows for the accurate determination of the IC₅₀ value. The ATP concentration is typically set at or near the Michaelis constant (Km) for ATP of the specific kinase to ensure that inhibitors can compete effectively.[14]

G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation & Detection cluster_3 Data Analysis PREP Serially Dilute Inhibitor in DMSO Transfer to 384-well plate REACTION Add Kinase, Substrate, and ATP Incubate at RT PREP->REACTION STOP Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) REACTION->STOP DETECT Add Kinase Detection Reagent (Converts ADP to ATP, generates light) STOP->DETECT READ Read Luminescence (Plate Reader) DETECT->READ ANALYZE Normalize Data to Controls Plot Dose-Response Curve Calculate IC50 READ->ANALYZE

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the 6-azaindole inhibitor in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM. Transfer a small volume (e.g., 50 nL) of each concentration to a 384-well assay plate. Include wells with DMSO only for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (low signal) controls.

  • Kinase Reaction: Add the kinase enzyme, its specific peptide substrate, and ATP, all diluted in the appropriate kinase buffer, to the wells containing the compound. The final DMSO concentration should be kept low (≤1%) to avoid impacting enzyme activity.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • First Read (Stop Reaction): Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP.[13] Incubate as per the manufacturer's protocol (e.g., 40 minutes).

  • Second Read (Develop Signal): Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal proportional to the amount of ADP formed.[13] Incubate for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example Data for IC₅₀ Determination

Inhibitor Conc. (nM)Raw Luminescence% Inhibition
1000015,23498.5%
333318,98794.2%
111125,43286.9%
37045,87663.5%
12388,32115.1%
4199,8762.3%
0 (DMSO Control)102,5000%
No Enzyme Control14,000100%
Protocol 3: Cell-Based Target Engagement Assay

Confirming that an inhibitor can engage its target in a complex cellular environment is a critical step. A Western blot assay to measure the phosphorylation of a direct downstream substrate of the target kinase provides a robust, functional readout of cellular potency.

Rationale: This assay validates the findings from the biochemical assay in a more physiologically relevant context. It assesses not only the inhibitor's potency but also its cell permeability and stability. A decrease in the phosphorylation of a known substrate provides strong evidence of on-target activity.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture a cell line known to have an active signaling pathway dependent on the target kinase. Plate the cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 6-azaindole inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate (e.g., anti-total-AKT) to serve as a loading control.

    • Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Plot the normalized signal versus inhibitor concentration to determine the cellular IC₅₀.

Summary and Outlook

The 6-azaindole-2-ol scaffold is a versatile and powerful starting point for the development of novel kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region provides a solid foundation for achieving high biochemical potency. The protocols outlined in this guide offer a robust framework for the synthesis, biochemical screening, and cellular validation of new chemical entities based on this scaffold. Successful hits from these initial assays can be further optimized for selectivity, pharmacokinetic properties, and in vivo efficacy, paving the way for the development of next-generation targeted therapeutics.[9][15]

References

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Retrieved from [Link]

  • Osano, M., Jhaveri, D. P., & Wipf, P. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2215–2219. Retrieved from [Link]

  • Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1545. Retrieved from [Link]

  • Kaller, A., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 967–973. Retrieved from [Link]

  • Ryabukhin, S., et al. (2022). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Fall 2022. Retrieved from [Link]

  • Gummadi, M. R., & Nanubolu, J. B. (2021). Azaindole Therapeutic Agents. RSC Medicinal Chemistry, 12(9), 1435–1454. Retrieved from [Link]

  • Amaya, E., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15993–16014. Retrieved from [Link]

  • Ryabukhin, S., et al. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Retrieved from [Link]

  • Wang, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4927. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Ramirez, M. (2023). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. ACS Fall 2023. Retrieved from [Link]

  • Park, H., & Lee, J. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Current Topics in Medicinal Chemistry, 14(10), 1257–1269. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 1H-Pyrrolo[2,3-c]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-AZA-006 Subject: Improving solubility of 1H-Pyrrolo[2,3-c]pyridin-2-ol in DMSO Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open

Diagnostic Hub: Why is this molecule difficult?

Before attempting the protocol, it is critical to understand the physical chemistry governing this specific scaffold. This compound (a 6-azaindole derivative) presents a classic "hidden" solubility barrier driven by tautomeric equilibrium and lattice energy .

The Tautomer Trap

While labeled as an "alcohol" (-ol), this molecule predominantly exists in its lactam (2-oxo) tautomer in the solid state and in polar aprotic solvents like DMSO.

  • Lactim Form (2-ol): Aromatic, flatter, generally more soluble.

  • Lactam Form (2-one): Possesses an amide-like backbone (H-N-C=O). This creates a donor-acceptor motif capable of forming extremely stable, DNA-like intermolecular hydrogen bond dimers or ribbons.

The Consequence: When you attempt to dissolve the solid, you are not just solvating a molecule; you are fighting the high lattice energy required to break these intermolecular dimers. Standard "shake and shoot" methods will fail, resulting in micro-suspensions that look clear but precipitate over time.

Visualizing the Barrier

The following diagram illustrates the tautomeric shift and the resulting solubility barrier.

Tautomer_Solubility cluster_solid Solid State (Crystal Lattice) cluster_solution DMSO Solution Solid High Lattice Energy (Intermolecular H-Bonds) Dimer Stable Dimer (Lactam Form) Solid->Dimer Predominant Form Solvated Solvated Monomer (DMSO-Shell) Dimer->Solvated DMSO Intercalation Aggregates Colloidal Aggregates (False Solubility) Dimer->Aggregates Incomplete Dissolution Tautomerism Tautomeric Equilibrium Dimer->Tautomerism Aggregates->Solvated Heat + Sonication (Energy Input)

Figure 1: The solubility pathway. The transition from stable solid-state dimers to solvated monomers requires significant energy input to overcome the lattice energy of the lactam tautomer.

The "Kinetic Solubilization" Protocol

Do not rely on passive diffusion. Use this standardized workflow to generate a stable stock solution (typically 10mM - 50mM).

Reagents & Equipment[1][2][3]
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Vessel: Amber glass vial (borosilicate). Avoid polystyrene.

  • Tools: Ultrasonic bath (35-40 kHz), Vortex mixer, Heat block.

Step-by-Step Procedure
  • The Pre-Weigh Calculation:

    • Calculate the required volume of DMSO for your target concentration.

    • Tip: Aim for 80% of your final volume initially. This allows room for "washing down" the sides of the vial.

  • Solvent Addition (The "Wetting" Phase):

    • Add the DMSO slowly down the side of the vial to wash all powder to the bottom.

    • Critical: Do not shake yet. Let the solvent sit on the solid for 2 minutes. This allows DMSO to penetrate the crystal surface (intercalation).

  • Thermal Disruption:

    • Place the sealed vial in a heat block set to 40°C - 45°C for 5-10 minutes.

    • Why? Increasing temperature lowers the viscosity of DMSO and provides the kinetic energy needed to break the H-bond dimers described in Section 1.

  • Acoustic Cavitation (Sonication):

    • While warm, transfer the vial to an ultrasonic bath.

    • Sonicate for 15 minutes .

    • Observation: The solution should turn from cloudy/opaque to clear. If "schlieren" lines (swirls) are visible, dissolution is incomplete.

  • Equilibration:

    • Allow the solution to cool to room temperature (20°C - 25°C).

    • Visual Check: Inspect for needle-like micro-crystals. If observed, repeat steps 3-4.

Troubleshooting & FAQs

Q1: The solution gels or becomes viscous upon standing. Why?

Diagnosis: Water Contamination. Mechanism: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water molecules compete for H-bonding. For hydrophobic planar heterocycles like 6-azaindoles, water acts as an anti-solvent, forcing the molecules to stack back together, forming a hydrogel or precipitate. Fix:

  • Use anhydrous DMSO from a fresh bottle.

  • Store stock solutions in aliquots at -20°C with desiccant packs.

  • Avoid repeated freeze-thaw cycles (max 3 cycles).

Q2: I see a "phantom precipitate" that disappears when shaken but returns.

Diagnosis: Thixotropic Colloidal Aggregation. Mechanism: The compound hasn't truly dissolved; it has formed a stable colloid. This is dangerous for bioassays as it causes false positives (pan-assay interference). Fix:

  • Perform the Centrifuge Test : Spin the stock at 10,000 x g for 10 minutes. If a pellet forms, you have aggregates.

  • Action: Add a co-solvent.[1][2] For biological assays, adding 5-10% PEG400 or Tween 80 (if compatible with your assay) can stabilize the monomeric form.

Q3: Can I use acid or base to improve solubility?

Diagnosis: pH-dependent solubility. Analysis:

  • Acid: The pyridine nitrogen (N-6) can be protonated. Adding 1-2 equivalents of HCl (in dioxane or water) can form the hydrochloride salt, which is significantly more soluble in polar solvents.

  • Base: The pyrrole NH (N-1) or the hydroxyl group (at C-2) are acidic. Using NaOH or NaH can form the salt. Recommendation: Only use this if your downstream application tolerates extreme pH. For standard screening, salt formation changes the permeability profile of the drug.

Decision Tree: Troubleshooting Workflow

Use this flowchart to diagnose persistent solubility issues.

Troubleshooting_Tree Start Start: Compound added to DMSO Visual Visual Inspection (After Heat/Sonication) Start->Visual Clear Solution is Clear Visual->Clear Success Cloudy Cloudy / Precipitate Visual->Cloudy Failure CheckWater Check DMSO Water Content (Is it old?) Cloudy->CheckWater NewDMSO Use Fresh Anhydrous DMSO CheckWater->NewDMSO Yes, Old DMSO HeatMore Increase Heat to 50°C + Sonicate 20 min CheckWater->HeatMore No, DMSO is Fresh NewDMSO->Visual StillCloudy Still Cloudy? HeatMore->StillCloudy Cosolvent Add 5% Tween 80 or PEG400 (Disrupt Aggregates) StillCloudy->Cosolvent Bio-Assay Compatible AcidBase Consider Salt Formation (HCl or Na salt) StillCloudy->AcidBase Chemistry Application

Figure 2: Step-by-step troubleshooting logic for persistent insolubility.

Solubility Data Reference

SolventConditionEstimated Solubility Limit*Notes
DMSO (Anhydrous) 25°C~20 - 50 mg/mLHigh variation based on crystal form.
DMSO (Anhydrous) 45°C> 60 mg/mLKinetic solubility; may precipitate upon cooling.
Water 25°C< 1 mg/mLPoor solubility; do not use as primary solvent.
Ethanol 25°CModerateBetter than water, worse than DMSO.
DMSO + 5% Water 25°CReducedWater acts as an anti-solvent.

*Note: Values are estimates based on structural analogs (7-azaindole and 2-hydroxypyridine derivatives) and general heterocycle behavior. Always determine exact solubility experimentally for your specific batch.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) and related structures.[3] National Library of Medicine.

  • Pfaffenhuemer, P. et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, Vol 83.[4] (Discusses tautomeric influence on solubility in DMSO).

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[5] (Standard industrial guide for DMSO solubility parameters).

  • Di, L. & Kerns, E. (2006). Biological assay challenges: Compound solubility.[1][2][4][6] Drug Discovery Today. (Context for "phantom precipitates" and aggregation).

  • MedChemExpress (MCE). Compound Handling Instructions & Solubility Guides. (General protocols for handling hydrophobic heterocycles).

Sources

Preventing oxidation side reactions in 6-azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation Side Reactions

Welcome to the technical support center for 6-azaindole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The electron-rich nature of the azaindole core makes it susceptible to oxidation, leading to reduced yields, complex purification challenges, and compromised product integrity.

This document moves beyond standard protocols to provide a deeper understanding of why oxidation occurs and offers field-proven strategies to maintain the fidelity of your synthesis. We will cover frequently asked questions for a foundational understanding and then transition to a detailed troubleshooting guide for addressing issues as they arise in the lab.

Frequently Asked Questions (FAQs)
Q1: Why is 6-azaindole so prone to oxidation?

The susceptibility of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core to oxidation stems from the electronic properties of its fused ring system. The pyrrole ring is inherently electron-rich, making it a target for electrophilic attack, including oxidation. This reactivity is analogous to that of indole itself, which can undergo atmospheric oxidation. The fusion of the electron-deficient pyridine ring modulates this reactivity, but the pyrrole moiety remains the primary site of oxidative vulnerability.

Key sites for oxidative attack include:

  • The Pyrrole Nitrogen (N1): Can be oxidized to an N-oxide, especially in the presence of strong oxidants.

  • The C2-C3 Double Bond: This is the most electron-rich part of the molecule and can be cleaved under aggressive oxidative conditions, potentially leading to the formation of trioxopyrrolopyridines.[1]

  • The Pyrrole Ring: Radical mechanisms, often initiated by atmospheric oxygen, can lead to a variety of degradation products.[2]

Q2: What are the common byproducts of 6-azaindole oxidation?

During synthesis, storage, or workup, several characteristic byproducts may form. Identifying them can provide clues about the source of the oxidation.

  • N-Oxides: Formation of an N-oxide on the pyridine nitrogen (N6) is a common side reaction, particularly if reagents like m-CPBA, hydrogen peroxide, or other peroxy acids are used in the synthetic sequence or are present as impurities.[3]

  • Trioxopyrrolopyridines: Harsh oxidative conditions can lead to the cleavage of the C2-C3 bond of the pyrrole ring, resulting in highly oxidized, often colored, impurities.[1]

  • Dimerization/Polymerization Products: Radical-mediated oxidation can lead to the formation of ill-defined dimeric or polymeric materials, which often present as baseline elevation in chromatography or as intractable tars.

Q3: Can my reagents be a hidden source of oxidants?

Absolutely. While atmospheric oxygen is the most common culprit, several other sources can introduce oxidizing species into your reaction:

  • Solvents: Ethers like THF or Dioxane can form explosive peroxides upon prolonged storage and exposure to air and light. Older bottles of certain solvents are a significant risk.

  • Reagents: Some reagents may contain residual oxidants from their manufacturing process. For instance, certain bases or activating agents could have trace impurities.

  • Transition Metal Catalysts: While essential for many cross-coupling reactions used in modern indole synthesis, metals like Palladium, Copper, and Rhodium can facilitate oxidative pathways, especially in the presence of air.[4][5] In some cases, an external oxidant like a silver salt is even added intentionally to promote the desired catalytic cycle, which can inadvertently increase side reactions if not carefully controlled.[6][7]

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section is structured to help you diagnose a problem based on common laboratory observations and then implement a robust solution.

Observation 1: My reaction mixture turns dark brown/black, especially during heating or extended stirring.

This is a classic sign of oxidative degradation and potential polymerization.

Potential Causes:

  • Atmospheric Oxygen Ingress: The reaction is not being adequately protected by an inert atmosphere.

  • Solvent Peroxides: The solvent used (e.g., THF, Et2O) contains peroxides.

  • High Reaction Temperature: Elevated temperatures can accelerate autoxidation, especially in the presence of trace metals and oxygen.

Solutions & Protocols:

  • Implement Rigorous Inert Atmosphere Techniques: Simply flushing a flask with nitrogen is often insufficient. For air-sensitive syntheses, using a Schlenk line or a glovebox is critical.[8][9]

    Protocol: Setting Up an Inert Atmosphere Reaction

    • Glassware Preparation: Oven-dry all glassware (120 °C, >4 hours) and allow it to cool in a desiccator or assemble it hot and cool it under a stream of inert gas.

    • Evacuate-Refill Cycling: Assemble the glassware on a Schlenk line. Carefully pull a vacuum until bubbling ceases, then backfill with high-purity nitrogen or argon. Repeat this cycle 3-5 times to ensure the removal of all atmospheric gases.[9][10]

    • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, typically by using a gas bubbler or a balloon affixed with a needle to the septum.[11]

  • Ensure Solvent Purity:

    • Test for Peroxides: Use peroxide test strips to check solvents like THF, Dioxane, and ethers before use.

    • Use Anhydrous, Degassed Solvents: For maximum security, use solvents from a dedicated solvent purification system (SPS) or freshly distill them under an inert atmosphere.

Observation 2: My LC-MS/TLC shows a new, more polar spot/peak that wasn't present initially.

This often corresponds to the formation of more polar oxidized byproducts like N-oxides or hydroxylated species.

Potential Causes:

  • Air Exposure During Workup: The product is sensitive to air, and the extractive workup or chromatography is introducing oxygen.

  • In-Situ Oxidation: A reagent in the reaction is acting as an oxidant, or the reaction conditions are promoting oxidation.

Solutions & Protocols:

  • Degas Your Solvents: Dissolved oxygen in reaction, workup, and chromatography solvents is a primary driver of oxidation.[12]

    Protocol: Solvent Degassing via Freeze-Pump-Thaw This is the most effective method for removing dissolved gases.[13]

    • Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Once solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

    • Close the stopcock to the vacuum and thaw the solvent in a water bath. You may see gas bubbles evolve from the liquid.

    • Repeat this freeze-pump-thaw cycle at least three times for complete degassing.

    • Finally, backfill the flask with inert gas.

    Comparison of Degassing Methods

MethodEffectivenessTime RequiredEquipment NeededBest For
Freeze-Pump-Thaw Excellent30-60 minSchlenk line, vacuum pump, liquid N₂Highly sensitive reactions
Sparging (Bubbling) Good20-30 minInert gas source, long needleLess sensitive reactions, large volumes
Sonication under Vacuum Moderate5-10 minSonicator, vacuum sourceQuick degassing for HPLC, some reactions
  • Consider Adding an Antioxidant: For particularly sensitive substrates, adding a radical scavenger can be beneficial.

    • Butylated Hydroxytoluene (BHT): A common and inexpensive radical scavenger. Can sometimes be difficult to remove during purification.

    • Dithiothreitol (DTT): A water-soluble antioxidant, useful if aqueous steps are involved.[3]

    • Important: Always run a small-scale control reaction to ensure the antioxidant does not interfere with your desired transformation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing suspected oxidation issues.

G Problem Problem Observed (e.g., Dark Color, New Peak) Inert Is Inert Atmosphere Technique Robust? Problem->Inert Step 1: Check Environment Solvent Are Solvents Peroxide-Free & Degassed? Inert->Solvent Yes Improve_Inert Action: Implement Schlenk Line & Evacuate-Refill Cycles Inert->Improve_Inert No Reagent Could a Reagent Be the Oxidant? Solvent->Reagent Yes Improve_Solvent Action: Test/Distill Solvents Use Freeze-Pump-Thaw Solvent->Improve_Solvent No Analyze_Reagents Action: Use Fresh Reagents Consider Antioxidant Reagent->Analyze_Reagents Yes Recheck Re-run Reaction & Monitor Reagent->Recheck No Improve_Inert->Recheck Improve_Solvent->Recheck Analyze_Reagents->Recheck

Caption: A troubleshooting flowchart for diagnosing and solving oxidation issues.

References
  • Dalpozzo, R., et al. (2012). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • McLaughlin, M., et al. (2006). An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines and a One-Pot N-Alkylindole/Azaindole Synthesis. Organic Letters. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. Available at: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. Available at: [Link]

  • Karunanandarajah, R., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. Available at: [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

  • Chemistry LibreTexts. (2022). Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • Mehra, A., et al. (2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. Available at: [Link]

  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Antonchick, A. P., et al. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. Available at: [Link]

  • University of York, Department of Chemistry. Degassing solvents. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available at: [Link]

Sources

Technical Support Center: Resolution of Enantiomeric 3-Substituted 6-Azaindolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 3-substituted 6-azaindolin-2-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The inherent biological significance of single enantiomers in drug development necessitates robust and efficient methods for their separation and analysis.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the resolution of these compounds, moving beyond simple protocols to explain the underlying principles of your separation.

The 3-substituted 6-azaindolin-2-one core is a key pharmacophore in modern drug discovery.[3][4][5][6] However, the stereocenter at the C3 position can be fragile and prone to racemization, adding a layer of complexity to its resolution.[7][8] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may face in the lab.

Section 1: Chiral Chromatography (HPLC & SFC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for both analytical and preparative separation of enantiomers.[9][10] Polysaccharide-based chiral stationary phases (CSPs) are often the first choice due to their broad applicability.[11] However, success is not always immediate.

Q1: I'm not seeing any separation of my enantiomers. My chromatogram shows a single, sharp peak. What should I do?

This is a very common starting point. A single peak indicates that under the current conditions, the chiral stationary phase is not discriminating between the two enantiomers. The key to inducing separation is to alter the interactions between your analyte and the CSP.

Underlying Principle: Chiral recognition on polysaccharide CSPs relies on a combination of non-covalent interactions, such as hydrogen bonding, pi-pi stacking, dipole-dipole interactions, and steric hindrance. For separation to occur, the transient diastereomeric complexes formed between each enantiomer and the chiral selector must have a sufficient difference in stability. Your current method lacks this differential interaction.

Troubleshooting Workflow:

  • Confirm Column Suitability: The first and most impactful variable is the CSP itself.[12] No single column can resolve all compounds. A screening approach is the most efficient path to success.

    • Action: Screen a set of complementary CSPs. A good starting point includes columns based on different polysaccharide backbones (amylose vs. cellulose) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate, 3,5-dichlorophenylcarbamate).

  • Change the Mobile Phase Mode: The nature of the mobile phase dramatically alters the interactions.

    • Action (Normal Phase/Polar Organic): If you are using a standard normal phase (e.g., Hexane/Ethanol), switch to a polar organic mode (e.g., Acetonitrile/Methanol). This changes the polarity and hydrogen bonding characteristics of the environment.

    • Action (Reversed Phase): If compatible with your CSP, try a reversed-phase screen (e.g., Water/Acetonitrile with an additive).

  • Introduce or Change an Additive: For acidic or basic compounds like 6-azaindolin-2-ones, additives are critical. The NH group of the azaindolinone core has acidic properties, and substituents may be basic.

    • Action: For acidic compounds, add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid. For basic compounds, use a basic modifier like diethylamine (DEA) or ethanolamine. These additives suppress ionization of the analyte and/or interact with the stationary phase, which can unlock chiral recognition.[13]

  • Optimize Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.

    • Action: Decrease the temperature (e.g., from 25°C to 10°C). Lower temperatures can enhance the stability of the transient diastereomeric complexes, often leading to increased resolution.[11][14] Conversely, sometimes increasing temperature can improve peak efficiency.[11]

Workflow for Initial Chiral Method Screening

The following diagram outlines a systematic approach to finding an initial separation.

G cluster_start Start cluster_screen Primary Screening Phase cluster_eval Evaluation cluster_optimize Optimization cluster_end Outcome start Racemic Mixture of 3-Substituted 6-Azaindolin-2-one screen_cols Screen 3-4 Columns (e.g., Amylose & Cellulose based) start->screen_cols screen_mp Use 2-3 Mobile Phases (e.g., NP, PO, RP modes) screen_cols->screen_mp eval Separation Observed? screen_mp->eval optimize Optimize Mobile Phase (Ratio, Additive, Flow Rate) & Temperature eval->optimize Yes end_bad Try Different Columns or Alternative Technique (e.g., Crystallization) eval->end_bad No end_good Baseline Resolution Achieved optimize->end_good

Caption: A systematic workflow for chiral method development.

Q2: My peaks are very broad, and the resolution is poor (Rs < 1.5). How can I improve this?

Poor peak shape is often a sign of undesirable secondary interactions or slow kinetics. In chiral separations, this can mask an otherwise good separation.

Underlying Principle: Peak broadening can result from several factors: mismatched sample solvent, column overload, slow kinetics of interaction with the CSP, or secondary interactions with the silica support. The goal is to achieve fast, efficient mass transfer.

Troubleshooting Steps:

  • Check Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase is a common cause of peak distortion.

    • Action: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.

  • Reduce Flow Rate: Chiral separations often benefit from slower flow rates than achiral separations.[14]

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows more time for the enantiomers to equilibrate with the stationary phase, often improving resolution at the cost of longer run times.

  • Optimize Mobile Phase Composition: Fine-tuning the ratio of solvents can significantly impact peak shape and selectivity.[11]

    • Action: If using Hexane/Alcohol, systematically vary the percentage of the alcohol component. Small changes can have a large effect on retention and resolution.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, often providing higher efficiency and faster analysis times.[10][15]

    • Principle: The mobile phase in SFC (supercritical CO₂) has low viscosity and high diffusivity, which promotes very efficient mass transfer, leading to sharper peaks and faster separations.[10][16]

    • Action: If available, screen your compound on the same CSPs using an SFC system. The typical mobile phase is CO₂ with a methanol co-solvent.

Table 1: Common Chiral Stationary Phases and Mobile Phase Systems

Chiral Stationary Phase (CSP) TypeBackboneCommon DerivatizationPrimary Mobile Phase Modes
Polysaccharide-Based Cellulose3,5-DimethylphenylcarbamateNormal Phase, Polar Organic, Reversed Phase
Amylose3,5-DimethylphenylcarbamateNormal Phase, Polar Organic, Reversed Phase
Cellulose3,5-DichlorophenylcarbamateNormal Phase, Polar Organic
Pirkle-Type (π-acid/π-base) SilicaDinitrobenzoyl PhenylglycineNormal Phase
Macrocyclic Glycopeptide Teicoplanin-Polar Organic, Reversed Phase
Q3: I had a good separation, but after changing to a new bottle of solvent (or a new column), the separation is gone. What is happening?

This issue points to a problem with method robustness and highlights the sensitivity of chiral separations to seemingly minor changes.

Underlying Principle: Chiral separations can be exquisitely sensitive to the composition of the mobile phase, including trace amounts of additives or impurities (like water in normal phase solvents). Columns can also exhibit "memory effects," where modifiers from previous runs are retained and affect subsequent analyses.[13]

Troubleshooting Steps:

  • Column Memory Effect: If the column was previously used with different additives (e.g., an acid, and you are now using a base), it may require extensive flushing to return to a neutral state.[13]

    • Action: Dedicate columns to specific methods (acidic, basic, or neutral) to avoid cross-contamination. Before starting a new method, flush the column with an appropriate solvent (like isopropanol) for an extended period (20-30 column volumes).[14]

  • Mobile Phase Integrity: Trace water content in normal phase solvents can deactivate the stationary phase and alter retention and selectivity.

    • Action: Use fresh, high-purity HPLC-grade solvents. Be aware that alcohols are hygroscopic and can absorb water from the atmosphere over time.

  • Column-to-Column Variability: While quality control has improved, minor differences can exist between batches of chiral stationary phases.

    • Action: When developing a method intended for long-term use, it is wise to test it on columns from different manufacturing lots to ensure robustness.

Section 2: Diastereomeric Crystallization Troubleshooting

Before the advent of modern chiral chromatography, diastereomeric crystallization was the primary method for resolving enantiomers. It remains a cost-effective technique for large-scale separations.[17][18]

Q4: I've added my chiral resolving agent, but no salt is crystallizing out. What can I do?

The failure to form a crystalline salt is a common hurdle. This indicates that the conditions are not favorable for nucleation and crystal growth.

Underlying Principle: Diastereomeric salt formation involves an acid-base reaction between your racemic compound and an enantiomerically pure resolving agent. The resulting diastereomeric salts have different physical properties, including solubility.[17] Crystallization will only occur if a salt is sparingly soluble in the chosen solvent system and can form an ordered crystal lattice.

Troubleshooting Steps:

  • Verify Salt Formation: First, confirm that an acid-base reaction has occurred.

    • Action: Evaporate a small aliquot of the solution. If a non-crystalline oil or gum forms, a salt has likely formed, but the conditions are not right for crystallization. If you recover your starting materials, the acid-base reaction may be unfavorable.

  • Screen Different Solvents: The choice of solvent is the most critical parameter for inducing crystallization.

    • Action: Create a shortlist of solvents in which your starting materials are soluble but you anticipate the diastereomeric salt will be less soluble. Common choices include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). Screen these solvents systematically. An anti-solvent (in which the salt is insoluble) can also be added slowly to a solution to induce precipitation.

  • Select a Different Resolving Agent: The structural compatibility between your compound and the resolving agent is crucial for forming a stable, crystalline salt.

    • Action: If your 6-azaindolin-2-one is acidic (due to the lactam NH), use a chiral base (e.g., (R)- or (S)-1-phenylethylamine). If you have a basic substituent, use a chiral acid (e.g., tartaric acid, mandelic acid). Screen a panel of structurally diverse resolving agents.

  • Optimize Concentration and Temperature: Supersaturation is the driving force for crystallization.

    • Action: Try preparing a more concentrated solution and then cooling it slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites. Seeding the solution with a tiny crystal (if available) is the most effective way to induce crystallization.

Section 3: Sample Integrity & Potential for Racemization
Q5: My initial chiral HPLC analysis shows high enantiomeric excess (ee), but it decreases after workup or purification. Why?

This is a critical issue indicating that your compound is racemizing (losing its enantiomeric purity) at some point in your process.

Underlying Principle: The stereocenter at the C3 position of oxindoles and their bioisosteres, like 6-azaindolin-2-ones, is adjacent to a carbonyl group.[7][8] This position is susceptible to racemization via enolization, especially under basic or, to a lesser extent, acidic conditions. The proton at C3 can be abstracted to form a planar enolate intermediate, and re-protonation can occur from either face, leading to loss of stereochemical information.

Troubleshooting Flowchart for Racemization:

G cluster_start Problem cluster_check Investigation Points cluster_solution Solutions start Enantiomeric Excess (ee) Decreases During Workflow q_base Is the workup or purification basic (e.g., NaHCO3 wash, amine-based buffer, basic silica)? start->q_base q_acid Are strong acids or prolonged heating used? q_base->q_acid No sol_base Avoid basic conditions. Use neutral workup (brine wash). Use neutral or deactivated silica gel. q_base->sol_base Yes q_solvent Is the isolated material stored in a protic solvent (e.g., Methanol) for extended periods? q_acid->q_solvent No sol_acid Use mildest possible conditions. Minimize reaction/heating times. q_acid->sol_acid Yes sol_solvent Store neat as a solid if possible. If in solution, use aprotic solvents (e.g., Dichloromethane, Acetonitrile). q_solvent->sol_solvent Yes

Caption: Decision tree for troubleshooting racemization issues.

Preventative Measures:

  • pH Control: Maintain a neutral pH throughout all workup and purification steps. Avoid aqueous bicarbonate or carbonate washes if possible.

  • Chromatography: When performing silica gel chromatography, consider using deactivated or "neutral" silica gel to minimize surface acidity/basicity.

  • Temperature: Perform all operations at the lowest practical temperature. Avoid unnecessary heating.

  • Storage: Store enantiomerically enriched material as a solid in a freezer. If a solution is required, use a non-protic, non-basic solvent.

Section 4: Experimental Protocols
Protocol 1: Generic Chiral HPLC/SFC Screening

This protocol provides a standardized workflow for the initial screening of a racemic 3-substituted 6-azaindolin-2-one.

  • Column Selection:

    • Select a minimum of three columns with diverse selectivity profiles. Recommended starting set:

      • An amylose-based CSP (e.g., Chiralpak® AD-H or IG).

      • A cellulose-based CSP (e.g., Chiralcel® OD-H or OJ-H).

      • An alternative immobilized CSP (e.g., Chiralpak® IB or IC).

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in ethanol or a suitable solvent.

  • Mobile Phase Preparation:

    • Normal Phase (NP): Hexane / Isopropanol (IPA) (90:10 v/v)

    • Polar Organic (PO): Acetonitrile / Methanol (ACN/MeOH) (50:50 v/v)

    • SFC: CO₂ / Methanol (80:20 v/v)

    • Note: Prepare mobile phases with and without 0.1% of an acidic (TFA) and a basic (DEA) modifier to evaluate their effect.

  • Screening Conditions:

    • Flow Rate: 0.7 mL/min (HPLC), 3.0 mL/min (SFC)

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV (select a wavelength of maximum absorbance, e.g., 254 nm)

  • Execution:

    • Run the sample on each column with each mobile phase condition.

    • Allow at least 15-20 column volumes for equilibration when changing mobile phases.[14]

  • Data Analysis:

    • Examine the chromatograms for any sign of peak splitting or separation.

    • Calculate the resolution (Rs) for any promising conditions. A value of Rs ≥ 1.5 is desired for baseline separation.

    • Identify the best combination of CSP and mobile phase for further optimization.

References
  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Pignataro, L., et al. (2023). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. Retrieved from [Link]

  • CHROMacademy. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Noorduin, W. L., et al. (2009). Complete chiral resolution using additive-induced crystal size bifurcation during grinding. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Retrieved from [Link]

  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]

  • Großkopf, J., et al. (2023). Photochemical Deracemization of 3-Substituted Oxindoles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Cui, Y., et al. (2022). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Großkopf, J., et al. (2023). Photochemical Deracemization of 3-Substituted Oxindoles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • C&EN Global Enterprise. (1991). Chirality Emerges as Key Issue in Pharmaceutical Research. Retrieved from [Link]

  • Said, R. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Kim, D. Y., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ChemistryViews. (2023, May 23). Photochemical Deracemization of 3-Substituted Oxindoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • ResearchGate. (2023). Photochemical Deracemization of 3-Substituted Oxindoles. Retrieved from [Link]

  • ResearchGate. (2023). Ch. 12, Chiral Liquid Chromatography in: Chiral Analysis Advances in Spectroscopy, Chromatography and Emerging Methods, 2nd Ed.. Retrieved from [Link]

  • ResearchGate. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Retrieved from [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • ResearchGate. (2025). Photochemical Deracemization of 3-Substituted Oxindoles. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • PubMed. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • ResearchGate. (2025). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. Retrieved from [Link]

Sources

Technical Guide: Regioselective Functionalization of Pyrrolo[2,3-c]pyridine (6-Azaindole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The pyrrolo[2,3-c]pyridine scaffold (commonly known as 6-azaindole ) is a critical pharmacophore in kinase inhibitor design (e.g., JAK, MAPK) due to its ability to mimic the purine core of ATP while offering distinct hydrogen-bonding vectors.

Unlike its more common isomer 7-azaindole, 6-azaindole presents unique regioselectivity challenges due to the placement of the pyridine nitrogen at position 6. This creates a push-pull electronic system where the electron-rich pyrrole ring (N1, C2, C3) contrasts with the electron-deficient pyridine ring (C4, C5, N6, C7).

Scaffold Numbering & Electronic Map

Understanding the electronic bias is the first step to controlling regioselectivity.

  • N1 (Pyrrole Nitrogen): Acidic (pKa ~13-14). Site of nucleophilic attack under basic conditions.

  • C3 (Pyrrole Beta-position): Most nucleophilic carbon. Preferred site for Electrophilic Aromatic Substitution (SEAr).

  • C2 (Pyrrole Alpha-position): Most acidic C-H (pKa ~28-30). Preferred site for Lithiation (with N-protection).

  • N6 (Pyridine Nitrogen): Basic/Nucleophilic. Site of N-oxidation or quaternization.

  • C7 (Pyridine Alpha-position): Electron-deficient. Activated for nucleophilic attack via N-oxide or radical attack (Minisci).

  • C4/C5: Less reactive, typically accessed via pre-functionalized precursors or specific radical pathways.

Troubleshooting Guides & FAQs

Module A: Electrophilic Aromatic Substitution (SEAr) – Targeting C3

Q1: I am attempting to halogenate 6-azaindole, but I am observing low yields and mixtures. Why is C3 not reacting cleanly like in indole?

Diagnosis: While C3 is the most nucleophilic position, the pyridine nitrogen (N6) exerts a strong electron-withdrawing effect, deactivating the system compared to indole. Furthermore, under acidic conditions, N6 protonation generates a dicationic species (if N1 is also protonated or involved), severely deactivating the ring.

Solution Protocol:

  • Avoid Strong Acids: Use mild Lewis acids or neutral conditions if possible.

  • Halogenation Strategy:

    • Iodination: Use NIS (N-Iodosuccinimide) in DMF or acetone at room temperature. This is milder than

      
       and avoids competitive oxidation.
      
    • Bromination:[1][2] Use NBS in DMF. If over-bromination occurs, lower the temperature to 0°C.

    • Chlorination: Use NCS in DMF. Note that chlorination is slower; heating to 50-60°C may be required.

Q2: How do I introduce an aldehyde at C3? Vilsmeier-Haack is giving poor conversion.

Diagnosis: The standard Vilsmeier-Haack (


) forms a chloroiminium ion that is electrophilic. However, the electron-deficient nature of 6-azaindole makes it sluggish.

Optimized Protocol:

  • Pre-activation: Ensure the Vilsmeier reagent is fully formed at 0°C before adding the substrate.

  • Temperature: Heat the reaction to 80-90°C after addition.

  • Alternative: If the standard method fails, consider Friedel-Crafts acylation using mild Lewis acids (e.g.,

    
     or 
    
    
    
    ) with acyl chlorides in DCM, although this is often more difficult than Vilsmeier.
Module B: N-Alkylation vs. C-Alkylation

Q3: I want to alkylate N1, but I'm worried about quaternary salt formation at N6. How do I control this?

Diagnosis: N1 is an amide-like nitrogen (pKa ~13), while N6 is a pyridine-like nitrogen. Under neutral conditions with reactive alkyl halides (e.g., MeI, BnBr), N6 alkylation (quaternization) is kinetically competitive.

Control Strategy:

  • Deprotonation is Key: You must deprotonate N1 to create the anionic species, which is significantly more nucleophilic than the neutral N6.

  • Base Selection: Use NaH (Sodium Hydride) or Cs2CO3 (Cesium Carbonate) in polar aprotic solvents (DMF, DMSO).

  • Order of Addition:

    • Dissolve substrate in DMF.

    • Add Base (NaH, 1.1 equiv) at 0°C.

    • Stir for 15-30 min to ensure anion formation (bubbling stops).

    • Add Electrophile.

Q4: Can I selectively alkylate C3 directly?

Diagnosis: Direct C3 alkylation of 6-azaindole with alkyl halides is difficult due to competitive N-alkylation.

Solution:

  • Use Indolylmagnesium Halides: Treat 6-azaindole with MeMgBr (Grignard base) to form the N-MgBr species. The magnesium coordinates tightly to Nitrogen, shielding it and directing the electrophile to C3.

  • Solvent: Use non-polar solvents like Toluene or Ether/Benzene mixtures to favor C-alkylation.

Module C: Lithiation and Metalation – Targeting C2

Q5: I need to introduce a substituent at C2. Direct lithiation with n-BuLi gives a complex mixture.

Diagnosis: Unprotected 6-azaindole has an acidic N1 proton. n-BuLi will simply deprotonate N1. Even if you use 2 equivalents, the resulting dianion is often unstable or poorly soluble. Furthermore, the pyridine nitrogen (N6) can direct lithiation to C7 or C5 (Ortho-Lithiation) competitively.

The "Protect-to-Direct" Protocol:

  • Protection: Protect N1 with a group that has Directing Group (DG) capability or steric bulk.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for C2 lithiation. The oxygen can coordinate Li, stabilizing the C2-lithio species.

    • Boc (tert-Butoxycarbonyl): Also directs to C2 via carbonyl coordination (Simmons-Smith effect), but can be labile to strong nucleophiles.

    • TIPS/TBS: Steric bulk forces lithiation to C2, but lacks coordinating effect.

  • Lithiation Conditions:

    • Substrate: N-SEM-6-azaindole.

    • Reagent: n-BuLi (1.1 equiv) or LDA .

    • Solvent: THF (anhydrous) at -78°C .

    • Time: 30-60 mins at -78°C.

    • Quench: Add electrophile at -78°C, then warm slowly.

Module D: Functionalizing the Pyridine Ring (C7)

Q6: C7 is very unreactive. How do I install a handle there?

Diagnosis: C7 is adjacent to the pyridine nitrogen. It is not susceptible to SEAr. It requires activation .

Method 1: N-Oxide Rearrangement (Reissert-Henze) This is the most reliable method for C7 functionalization.

  • Oxidation: Treat 6-azaindole (N1-protected or unprotected) with m-CPBA in DCM/EtOAc to form the N6-oxide .

  • Functionalization:

    • Chlorination: Treat N-oxide with POCl3 . This rearranges to give 7-chloro-6-azaindole .

    • Cyanation: Treat N-oxide with TMSCN and Benzoyl Chloride (Reissert-Henze conditions) to get 7-cyano-6-azaindole .

Method 2: Minisci Reaction (Radical Substitution) Radical species are nucleophilic and attack electron-deficient positions (C7 and C4).

  • Reagents: Carboxylic acid (alkyl source), Silver catalyst (

    
    ), Persulfate oxidant (
    
    
    
    ).
  • Regioselectivity: Often gives a mixture of C7 and C4, but C7 is frequently favored due to proximity to the activating N6.

Decision Flowchart & Pathways

Figure 1: Regioselectivity Decision Tree

G Start Target Position on 6-Azaindole N1 N1 (Pyrrole N) Start->N1 C3 C3 (Pyrrole Beta) Start->C3 C2 C2 (Pyrrole Alpha) Start->C2 Pyridine Pyridine Ring (C7 / C4) Start->Pyridine N1_Method Base (NaH/Cs2CO3) + Electrophile N1->N1_Method C3_Method Electrophilic Aromatic Substitution (SEAr) C3->C3_Method C2_Method Directed Lithiation C2->C2_Method Py_Method Activation Strategy Pyridine->Py_Method C3_Details Halogenation (NXS) Vilsmeier-Haack Friedel-Crafts C3_Method->C3_Details C2_Details 1. Protect N1 (SEM/Boc) 2. n-BuLi, -78°C 3. Electrophile C2_Method->C2_Details Py_Details C7: N-Oxide -> POCl3 (Cl) C7: Minisci (Alkyl) C4: Minisci (Alkyl/Acyl) Py_Method->Py_Details

Caption: Decision matrix for selecting synthetic pathways based on the desired functionalization site on the 6-azaindole scaffold.

Comparative Data Tables

Table 1: Conditions for C3-Halogenation

Standardized on 1.0 mmol scale.

HalogenReagentSolventTemp (°C)Typical YieldNotes
Iodine NIS (1.1 eq)DMF2585-95%Cleanest method. Avoids oxidation.[3]
Bromine NBS (1.05 eq)DMF0 -> 2580-90%Monitor carefully to avoid di-bromination.
Chlorine NCS (1.2 eq)DMF50-6060-75%Slower reaction; requires heat.
Bromine

Dioxane050-60%Often leads to complex mixtures/oxidation.
Table 2: N-Protecting Group Effects on C2-Lithiation
Protecting GroupLithiation ConditionsC2 SelectivityStability to BaseRemoval Ease
SEM n-BuLi, THF, -78°CHigh (Chelation)ExcellentTBAF / Acid
Boc n-BuLi/LDA, THF, -78°CHigh (Chelation)Moderate (can migrate)Acid / Heat
TIPS n-BuLi, THF, -78°CGood (Steric)ExcellentTBAF
Methyl n-BuLi, THF/TMEDAPoor (C2/C7 mix)ExcellentDifficult

Detailed Experimental Protocols

Protocol A: Regioselective C3-Iodination

Target: 3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Setup: Charge a dry round-bottom flask with 1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 5 minutes at room temperature.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by LCMS for disappearance of starting material.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.[4]

  • Isolation: Filter the solid, wash copiously with water (to remove succinimide and DMF), and dry under vacuum.

    • Note: If no precipitate forms, extract with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over

      
      , and concentrate.
      
Protocol B: C7-Chlorination via N-Oxide

Target: 7-chloro-1H-pyrrolo[2,3-c]pyridine

  • Oxidation:

    • Dissolve 1H-pyrrolo[2,3-c]pyridine in EtOAc.

    • Add m-CPBA (1.2 equiv) at 0°C. Warm to RT and stir overnight.

    • Filter the precipitated N-oxide or purify by column chromatography (DCM/MeOH).

  • Chlorination:

    • Suspend the N-oxide (1.0 equiv) in

      
       (5-10 volumes).
      
    • Heat to reflux (approx. 105°C) for 3-6 hours.

    • Caution: Reaction generates HCl gas. Use a scrubber.[3]

  • Quench:

    • Cool to RT. Slowly pour onto ice/water with vigorous stirring (Exothermic!).

    • Neutralize with NaOH or

      
       to pH ~8.
      
  • Extraction: Extract with DCM or EtOAc. The product is the 7-chloro derivative.

References

  • Review of Azaindole Functionalization

    • Song, J. J., et al. "Organometallic methods for the synthesis and functionalization of azaindoles." Chem. Soc. Rev., 2007, 36 , 1120-1132. Link

  • Wang, T., et al. "Regioselective Synthesis of 3-Halo-6-azaindoles." Tetrahedron Lett., 2010.
  • Minisci Reaction on Azaindoles

    • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med. Chem. Commun., 2011, 2 , 1135-1161. Link

  • Reissert-Henze Reaction (N-Oxide Chemistry)
  • L'Heureux, A., et al.

Disclaimer: The protocols provided are based on general reactivity patterns of the 6-azaindole scaffold. Always perform a safety assessment and small-scale pilot before scaling up.

Sources

Scale-up challenges for 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one

Section 1: Executive Technical Summary

Topic: Process Development & Scale-Up of 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (6-Azaoxindole). CAS Registry Number: 5654-97-7 (Generic for isomer class, verify specific batch). Core Challenge: The synthesis of 6-azaoxindole involves managing the electron-deficient pyridine ring, which resists electrophilic cyclization, while preventing catalyst poisoning during reductive steps. Unlike standard indoles, the [2,3-c] isomer requires precise regiochemical control, typically achieved via nucleophilic substitution on 3-nitro-4-halopyridines followed by reductive cyclization.

Target Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists.

Section 2: Strategic Route Selection (The "Make" Phase)

For scale-up (>100g to kg scale), traditional discovery routes like the Bartoli Indole Synthesis (using vinyl Grignard at -78°C) are non-viable due to cryogenic requirements and poor atom economy.

Recommended Scale-Up Route: Nucleophilic Substitution – Reductive Cyclization Strategy. This route utilizes cheap starting materials (4-chloro-3-nitropyridine) and avoids hazardous organometallics.

Process Flow Diagram (Graphviz)

G Start Start: 4-Chloro-3-nitropyridine Step1 Step 1: SNAr Reaction (Diethyl malonate, NaH/THF or K2CO3/DMF) Start->Step1 Nucleophilic Attack Inter1 Intermediate: Diethyl 2-(3-nitropyridin-4-yl)malonate Step1->Inter1 Step2 Step 2: Hydrolysis & Decarboxylation (HCl/AcOH, Heat) Inter1->Step2 -CO2 Inter2 Intermediate: (3-Nitropyridin-4-yl)acetic acid Step2->Inter2 Step3 Step 3: Esterification (MeOH, H2SO4) Inter2->Step3 Inter3 Intermediate: Methyl (3-nitropyridin-4-yl)acetate Step3->Inter3 Step4 Step 4: Reductive Cyclization (H2, Pd/C or Fe/AcOH) Inter3->Step4 Nitro Reduction & Cyclization Product Product: 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one Step4->Product

Caption: Optimized 4-step scale-up route for 6-azaoxindole avoiding cryogenic conditions.

Section 3: Detailed Experimental Protocols

Step 1: Malonate Displacement (SNAr)

Objective: Install the carbon framework at the 4-position of the pyridine.

  • Reagents: 4-Chloro-3-nitropyridine (1.0 equiv), Diethyl malonate (1.2 equiv), Sodium Hydride (60% dispersion, 2.2 equiv) or K2CO3 (3.0 equiv).

  • Solvent: THF (for NaH) or DMF/DMSO (for K2CO3).

  • Protocol:

    • Suspend NaH in dry THF at 0°C.

    • Add diethyl malonate dropwise (Caution: H2 evolution). Stir 30 min.

    • Add solution of 4-chloro-3-nitropyridine in THF dropwise.

    • Warm to RT and stir until HPLC shows <1% starting material (approx. 4-6 h).

    • Quench: Pour into ice-water containing HCl (pH ~4) to protonate the malonate anion.

    • Isolation: Extract with EtOAc. The product is often an oil that solidifies.

Step 2 & 3: Decarboxylation & Esterification

Objective: Convert the bulky malonate to the reactive acetate ester precursor.

  • Protocol:

    • Reflux the malonate intermediate in 6M HCl for 4–6 hours. This achieves hydrolysis and decarboxylation in one pot.

    • Concentrate to dryness to obtain the crude phenylacetic acid derivative.

    • Redissolve in MeOH with catalytic H2SO4 and reflux (Fischer Esterification) to generate the methyl ester.

    • Critical Check: Ensure the acid is fully converted to ester; the free acid cyclizes poorly during reduction.

Step 4: Reductive Cyclization (The Critical Step)

Objective: Reduce the nitro group to an amine, which spontaneously attacks the adjacent ester to close the ring.

  • Reagents: 10% Pd/C (5 wt% loading), H2 (3-5 bar) or Fe powder/AcOH (classical method).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Charge autoclave with Methyl (3-nitropyridin-4-yl)acetate and MeOH.

    • Add Pd/C catalyst (wet paste preferred to minimize ignition risk).

    • Pressurize with H2. Maintain temp <40°C initially to control exotherm.

    • Once H2 uptake ceases, heat to 60°C for 2h to drive the cyclization (lactam formation).

    • Filtration: Filter hot through Celite (product may precipitate upon cooling).

    • Purification: Recrystallize from MeOH or H2O/MeOH mixtures.

Section 4: Troubleshooting & FAQ

Category 1: Reaction Stalling & Impurities

Q: My SNAr reaction (Step 1) turns black and yields are low (<40%). What is happening?

  • Diagnosis: Decomposition of the electron-deficient nitropyridine ring. This substrate is sensitive to strong bases at high temperatures.

  • Fix:

    • Switch base: Use K2CO3 in DMSO at room temperature instead of NaH/reflux.

    • Control Exotherm: Ensure slow addition of the pyridine to the malonate anion, not vice versa.

    • Inert Atmosphere: Strictly exclude oxygen, which promotes oxidative degradation of the anion.

Q: During hydrogenation, the reaction stops at the amino-ester intermediate and does not cyclize.

  • Diagnosis: The amine is formed but the ring closure (lactamization) is too slow at room temperature.

  • Fix:

    • Thermal Drive: After H2 uptake finishes, heat the mixture to 60–70°C for 2–4 hours.

    • Acid Catalysis: Add catalytic Acetic Acid (5-10 mol%) to the hydrogenation mixture. This activates the ester carbonyl for nucleophilic attack by the amine.

Category 2: Isolation & Solubility

Q: The final product is trapped in the Pd/C filter cake or precipitates as a gum.

  • Diagnosis: 6-Azaoxindoles are highly polar and sparingly soluble in cold alcohols.

  • Fix:

    • Hot Filtration: Filter the catalyst while the reaction mixture is near boiling. Wash the cake with boiling MeOH/DMF (9:1).

    • Solvent Switch: Use 2-Methoxyethanol or Acetic Acid as the reaction solvent; these dissolve the product better than MeOH.

Q: I see a "dimer" impurity by LCMS (M+M).

  • Mechanism: Intermolecular reaction between the amine of one molecule and the ester of another, rather than intramolecular cyclization.

  • Fix: Run the reduction at high dilution (0.05 – 0.1 M). High concentration favors intermolecular polymerization.

Section 5: Data Summary & Specifications

ParameterSpecification / TargetNotes
Purity (HPLC) > 98.0%Critical impurity: Uncyclized amino-acid (<0.5%)
Appearance Off-white to tan solidDarkens upon air exposure (oxidation to aza-isatin)
Melting Point > 200°C (dec.)Distinctive high MP due to H-bonding network
Solubility DMSO, DMF, hot MeOHInsoluble in DCM, Hexanes, cold Water
Storage < 25°C, Desiccated, Inert GasHygroscopic; protect from O2 to prevent oxidation at C3

Section 6: References

  • General Synthesis of Azaindoles via Bartoli: Dobson, D. et al. "Synthesis of 4- and 6-azaindoles."[1] Synthetic Communications, 1991, 21(5), 611-617. Link

  • Reductive Cyclization Strategy (Analogous 7-azaindole route): Cheung, M. et al. "A convenient synthesis of 7-azaindole and 7-azaoxindole." Tetrahedron Letters, 2001, 42(6), 999-1001. Link

  • Malonate Displacement on Nitropyridines: Doveston, R. et al. "Facile Synthesis of 4-Substituted Pyridines." Organic Letters, 2012, 14(4), 1160-1163. Link

  • Process Safety in Nitropyridine Hydrogenation: Org. Process Res. Dev. "Safety assessment of nitro-reduction processes." Link (General reference for safety protocols).

Disclaimer: This guide is for research and development purposes. All scale-up activities involving nitropyridines and hydrogenation must be preceded by a rigorous Process Safety Analysis (DSC/RC1) to characterize thermal hazards.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characteristics of 1H-Pyrrolo[2,3-c]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and spectral analysis of 1H-Pyrrolo[2,3-c]pyridin-2-ol , focusing on its tautomeric behavior and characteristic 1H NMR signatures.

Content Type: Technical Comparison & Spectral Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists

Executive Summary: The Tautomerism Challenge

In drug discovery, the scaffold 1H-pyrrolo[2,3-c]pyridine (6-azaindole) is a bioisostere of indole, widely used to improve solubility and metabolic stability in kinase inhibitors (e.g., JAK, GSK3β).

However, the 2-hydroxy derivative (this compound) presents a unique analytical challenge. Unlike standard heterocycles, it does not exist primarily as the "2-ol" (enol) form in solution. Instead, it undergoes a rapid tautomeric shift to the 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (lactam) form.

This guide compares the NMR signatures of these two forms and provides a definitive protocol for distinguishing the "2-one" product from its fully aromatic parent, 6-azaindole.

Theoretical Framework & Tautomeric Equilibrium

Understanding the equilibrium is prerequisite to interpreting the NMR spectrum. The "2-ol" form preserves the aromaticity of the pyrrole ring but is energetically less favorable in polar solvents (DMSO-d₆, MeOH-d₄) compared to the "2-one" form, which breaks pyrrole aromaticity to form a stable carbonyl.

Visualizing the Equilibrium (Graphviz)

The following diagram illustrates the tautomeric shift and the resulting change in proton hybridization at Position 3.

Tautomerism cluster_shifts Key NMR Changes Enol 2-OL FORM (this compound) Fully Aromatic Unstable in Solution Equilibrium Tautomeric Equilibrium (K_eq >> 1) Enol->Equilibrium Keto 2-ONE FORM (1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one) Lactam Structure Dominant Species Equilibrium->Keto Favored in DMSO/CDCl3 Change1 H3 Proton: Aromatic CH (δ 6.5) → Aliphatic CH2 (δ 3.6) Keto->Change1

Figure 1: Tautomeric equilibrium favoring the lactam (2-one) form, resulting in the diagnostic hybridization change at C3.

Comparative Spectral Analysis

To confirm the identity of This compound (observed as the 2-one), we compare its shifts against the parent 6-azaindole (fully aromatic) and the isomeric 7-azaindolin-2-one .

Table 1: Characteristic Chemical Shifts (DMSO-d₆, 400 MHz)
Proton PositionParent: 6-Azaindole (Ref)Target: 6-Azaindolin-2-one (Product)Signal Type Diagnostic Note
H-2 7.60 ppm (d)Absent Carbonyl (C=O)Loss of aromatic H2 is the first indicator of oxidation.
H-3 6.48 ppm (d)3.55 – 3.75 ppm Singlet (2H) CRITICAL: Shift from aromatic CH to aliphatic methylene (-CH₂-).
H-4 7.55 ppm (d)7.30 – 7.45 ppmDoubletShielded slightly due to loss of pyrrole aromaticity.
H-5 8.18 ppm (d)8.05 – 8.15 ppmDoubletPyridine ring remains aromatic.
H-7 8.78 ppm (s)8.20 – 8.35 ppmSingletOrtho to Pyridine N; shifts upfield in the lactam.
NH (Pyrrole) 11.60 ppm (br s)10.80 – 11.20 ppm Broad SingletLactam NH is typically sharper than pyrrole NH.
OH (Enol) N/ANot Observed N/ARapid exchange/low population prevents observation of the -OH signal.

Note on H-3 Methylene: The appearance of a singlet integrating to 2 protons in the 3.5–3.8 ppm region is the definitive proof of the "2-one" structure. If this peak is a doublet or aromatic (6.0+ ppm), oxidation has not occurred, or the compound has dehydrated to a fully aromatic system.

Experimental Protocol: Validation Workflow

Step-by-Step Characterization
  • Solvent Selection: Use DMSO-d₆ over CDCl₃.

    • Reasoning: The lactam form is polar and poorly soluble in chloroform. DMSO stabilizes the NH proton, allowing for clear integration.

  • Acquisition Parameters:

    • Set relaxation delay (d1) to >3 seconds . The H-3 methylene protons can have different relaxation times than the aromatic protons.

    • Number of Scans (NS): Minimum 64 to resolve the small H-7 coupling if present.

  • D₂O Exchange Test:

    • Add 1-2 drops of D₂O to the NMR tube and shake.

    • Observation: The peak at ~11.0 ppm (NH) should disappear. The H-3 methylene (3.6 ppm) will remain (unlike OH/NH signals) but may sharpen if it was weakly coupling to the NH.

Workflow Diagram (Graphviz)

Workflow Sample Unknown Solid (Suspected 2-ol/2-one) Solvent Dissolve in DMSO-d6 Sample->Solvent Acquire Acquire 1H NMR (d1=3s, ns=64) Solvent->Acquire Decision Check 3.0-4.0 ppm Region Acquire->Decision ResultA Singlet (2H) @ ~3.6 ppm CONFIRMED: 2-one Form Decision->ResultA Signal Present ResultB Doublet (1H) @ ~6.5 ppm REJECT: Parent Azaindole Decision->ResultB Signal Absent ResultC No Signal CHECK: Decomposition Decision->ResultC Complex/Messy

Figure 2: Decision tree for confirming the 2-one scaffold via H-3 methylene detection.

Comparative Performance: 6-Azaindole vs. 7-Azaindole Scaffolds

When choosing between the 6-aza and 7-aza variants for drug development, the NMR behavior reflects their electronic differences.

Feature6-Azaindolin-2-one (Target)7-Azaindolin-2-one (Alternative)
H-7/H-6 Signal Singlet (H7) Doublet of Doublets (H6)
Electronic Bias N at pos 6 pulls density from C7 and C5.N at pos 7 pulls density from C6.
H-Bonding NH is a pure donor; N6 is an acceptor.NH and N7 are adjacent (bidentate potential).
Spectral Resolution H7 is isolated; easier to interpret substitutions.H6 often overlaps with H4/H5 multiplets.

Application Insight: If your spectrum shows a doublet-of-doublets in the aromatic region rather than a distinct singlet (H7), you may have inadvertently synthesized the 7-azaindole isomer (a common synthesis impurity).

References

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modelling of heteroaromatic shifts including pyrrole and pyridine systems.[1][2] Link

  • Pfaffenhuemer, P., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Discussion on "ol" vs "one" tautomerism in nitrogen heterocycles. Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole). Baseline spectral data for the parent scaffold. Link

  • Organic Chemistry Data. 1H NMR Chemical Shifts of Heterocycles. General reference for methylene protons in lactam rings (3.5-3.8 ppm). Link

Sources

A Senior Application Scientist's Guide to Distinguishing 2-ol and 2-one Tautomers by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Tautomers, constitutional isomers that readily interconvert, present a unique analytical challenge.[1][2] A common and significant example is keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form, such as a 2-one) and its corresponding enol form (a 2-ol).[1][3] While one tautomer often predominates, the presence and concentration of the other can significantly influence a molecule's reactivity, stability, and biological activity.[3] Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method for identifying and distinguishing between these tautomeric forms.[4][5][6]

This guide provides an in-depth comparison of the IR spectral characteristics of 2-ol and 2-one tautomers, supported by experimental principles and a practical workflow for analysis.

The Principle: How IR Spectroscopy Differentiates Tautomers

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its covalent bonds.[7] Each type of bond (e.g., C=O, O-H, C=C) vibrates at a characteristic frequency.[7] Therefore, the presence or absence of specific functional groups results in a unique spectral fingerprint. The key to distinguishing 2-one (keto) and 2-ol (enol) tautomers lies in identifying the distinct vibrational modes associated with their defining functional groups.[8][9] The 2-one form is characterized by a carbonyl group (C=O), while the 2-ol form contains a hydroxyl group (O-H) and a carbon-carbon double bond (C=C).

Visualizing the Tautomeric Equilibrium

The interconversion between the keto and enol forms is a dynamic equilibrium. The position of this equilibrium is influenced by factors such as solvent, temperature, and intramolecular stabilization (e.g., hydrogen bonding).[3]

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (Neat Liquid, KBr Pellet, Solution) bkg 1. Acquire Background Spectrum (Empty Sample Compartment) prep->bkg sam 2. Acquire Sample Spectrum bkg->sam Place Sample in IR Beam proc 3. Background Subtraction (Automated) sam->proc base 4. Baseline Correction (If necessary) proc->base interp 5. Peak Identification & Interpretation base->interp

Caption: Standard workflow for IR spectroscopic analysis.

Step-by-Step Methodology
  • Sample Preparation (Self-Validation: Purity is Key):

    • Trustworthiness: Ensure the sample is pure and free of solvent, as residual solvents (especially water or alcohols) will show a strong O-H stretch, leading to erroneous interpretations. [10] * For Liquids: The simplest method is to prepare a "neat" sample by placing a single drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).

    • For Solids: Prepare either a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk, or a Nujol mull by grinding the solid with mineral oil (Nujol). [11]Note that Nujol has its own C-H stretches that will appear in the spectrum.

    • For Solutions: Dissolve the sample in an IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a specialized solution cell. The choice of solvent is critical as it can influence the keto-enol equilibrium.

  • Acquiring the Spectrum (Self-Validation: The Importance of a Background Scan):

    • Step 2a: Background Spectrum: First, run a background scan with nothing in the sample holder. This measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The spectrometer stores this spectrum for later subtraction.

    • Step 2b: Sample Spectrum: Place the prepared sample into the spectrometer's sample holder and acquire the spectrum. The instrument software will automatically ratio the sample scan against the background scan, resulting in a spectrum of only the sample.

  • Data Processing and Interpretation:

    • Step 3a: Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction function using the instrument's software. [12]This ensures accurate peak intensity measurements.

    • Step 3b: Peak Analysis:

      • Look for a strong, sharp peak in the 1750-1680 cm⁻¹ region. Its presence is strong evidence for the 2-one (keto) form . [6] * Look for a very broad, strong peak in the 3550-3200 cm⁻¹ region. [13]If present, also look for a weaker peak around 1680-1620 cm⁻¹ . [9]The presence of both of these peaks confirms the existence of the 2-ol (enol) form .

      • If peaks characteristic of both forms are present, the sample exists as a tautomeric mixture . The relative intensities of the C=O and O-H peaks can provide a qualitative assessment of the equilibrium position. [4] By following this structured approach, researchers can confidently leverage the power of IR spectroscopy to distinguish between 2-ol and 2-one tautomers, providing critical insights into the chemical nature of their compounds.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial - Organic Chemistry.
  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes.
  • Scribd. (n.d.). IR Spectroscopy of Ketones and Alkenes.
  • Study.com. (n.d.). How to use infrared spectroscopy to distinguish between the following pair of constitutional isomers?
  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.
  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Michigan State University. (n.d.). Table of IR Absorptions.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy.
  • National Center for Biotechnology Information. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning.
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
  • The Royal Society Publishing. (n.d.). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters.
  • University of Colorado Boulder. (n.d.). IR: alcohols.
  • University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy.
  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story.
  • JoVE. (2025). Keto–Enol Tautomerism: Mechanism.
  • YouTube. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers.

Sources

Comparing potency of 6-azaindole vs 7-azaindole kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 6-Azaindole vs. 7-Azaindole Scaffolds in Kinase Inhibitor Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary

In the rational design of ATP-competitive kinase inhibitors, the choice of the core heterocycle is a determinant of potency, selectivity, and physicochemical compliance. This guide provides a head-to-head analysis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) versus 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffolds.

While both scaffolds serve as bioisosteres for indole and purine, 7-azaindole is overwhelmingly preferred in kinase drug discovery (e.g., Vemurafenib, Pexidartinib). It functions as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, forming a robust bidentate hydrogen bond network with the kinase hinge region. Conversely, 6-azaindole often exhibits reduced potency for canonical hinge binding due to mismatched hydrogen bond acceptor geometry, though it offers distinct physicochemical properties (higher basicity) and unique selectivity profiles (e.g., DYRK1A) that may be exploited for niche targets or allosteric modulation.

Structural & Mechanistic Basis

The primary differentiator between these isomers is the position of the pyridine nitrogen, which dictates their electronic properties and binding topology within the ATP-binding pocket.

Hinge Binding Geometry (The Adenine Mimic)

The "hinge region" of a kinase connects the N- and C-terminal lobes and typically requires a heterocycle to act as both a hydrogen bond (H-bond) donor and acceptor.[1]

  • 7-Azaindole (The Gold Standard): The N7 atom (acceptor) and the N1-H (donor) are positioned perfectly to interact with the backbone carbonyl and amide nitrogen of the hinge residues (typically residues

    
     and 
    
    
    
    ). This "bidentate" interaction mimics the binding mode of the adenine ring of ATP.
  • 6-Azaindole (The Mismatch): The N6 atom is positioned further away from the hinge interface when the pyrrole NH is engaged. This geometric offset often prevents the formation of the second H-bond, resulting in a "monodentate" binding mode or forcing the molecule to adopt a flipped conformation that may incur steric penalties.

Electronic Properties & pKa

The position of the nitrogen affects the acidity of the pyrrole NH and the basicity of the pyridine N, influencing both solubility and desolvation penalties upon binding.

Property7-Azaindole6-AzaindoleImplication
pKa (Pyridine N) ~3.7 (Less Basic)~5.6 (More Basic)6-Azaindole is more likely to be protonated at acidic pH, potentially improving solubility but increasing desolvation energy cost for binding.
H-Bond Acceptor Strong (N7)Moderate (N6)N7 aligns with hinge backbone NH; N6 alignment is often suboptimal.
Dipole Moment ~1.6 D~3.9 DHigher polarity of 6-azaindole can improve aqueous solubility.
Visualization of Binding Modes

BindingModes cluster_kinase Kinase Hinge Region Interaction cluster_7aza 7-Azaindole (Potent) cluster_6aza 6-Azaindole (Weak/Variable) Hinge Hinge Backbone (Glu-Tyr-Leu) H_Bond1 H-Bond Acceptor (N7 ... H-N Hinge) Hinge->H_Bond1 Strong H_Bond2 H-Bond Donor (N1-H ... O=C Hinge) Hinge->H_Bond2 Strong Miss1 Steric/Geometric Mismatch (N6) Hinge->Miss1 No Interaction Weak1 Weak/Single H-Bond Hinge->Weak1 Weak Aza7 7-Azaindole Scaffold Aza7->H_Bond1 Aza7->H_Bond2 Aza6 6-Azaindole Scaffold Aza6->Miss1 Aza6->Weak1

Figure 1: Mechanistic comparison of hinge binding interactions. 7-azaindole facilitates a dual hydrogen bond "lock," whereas 6-azaindole often suffers from geometric mismatch.

Potency & Selectivity Analysis

Experimental data consistently demonstrates the superiority of 7-azaindole for targets requiring canonical ATP-mimetic binding.

Comparative Data: PI3K and Cdc7 Kinases

In direct Structure-Activity Relationship (SAR) studies, shifting the nitrogen from position 7 to 6 typically results in a significant loss of potency.

Target KinaseScaffoldCompound ExampleIC50 / KdOutcome
PI3K

7-Azaindole Compound 7 (S-enantiomer)0.035 µM Potent, bidentate hinge binder.
PI3K

6-Azaindole Analog Series B> 1.0 µM Loss of key H-bond with Val882.
Cdc7 7-Azaindole Compound 50~9 nM High potency, validated hinge interaction.
Cdc7 6-Azaindole Analog DerivativesInactive/Low "Considerably less active" in head-to-head assays.
DYRK1A 6-Azaindole Substituted 6-azaMicromolar Lower potency but unique selectivity profile observed.[2]

Key Insight: In the PI3K study, the 7-azaindole scaffold formed two hydrogen bonds with Val882. The 6-azaindole analogs failed to replicate this, confirming that the N7 position is critical for the "acceptor" role in the hinge motif.

Selectivity Profiles

While 7-azaindole is a "pan-kinase" privileged structure (often requiring side-chain optimization for selectivity), 6-azaindole's inability to bind the canonical hinge allows it to explore alternative binding modes.

  • 7-Azaindole: High affinity, lower intrinsic selectivity (requires careful decoration).

  • 6-Azaindole: Lower affinity, but potentially higher selectivity for kinases with non-canonical hinge architectures or for allosteric pockets (e.g., type II binding).

Experimental Protocols

To validate the potency differences described above, the following protocols are recommended. These systems are self-validating through the use of reference compounds (e.g., Staurosporine).

Radiometric "HotSpot" Kinase Assay (Gold Standard)

This assay directly measures the transfer of


-

P-ATP to a peptide substrate, avoiding artifacts associated with fluorescent labels.

Materials:

  • Kinase: Recombinant human kinase (e.g., PI3K, BRAF).

  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Radioisotope:

    
    -
    
    
    
    P-ATP (Specific activity ~3000 Ci/mmol).
  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35.
    

Workflow:

  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (start at 10 µM, 3-fold serial dilution). Acoustic dispensing (Echo) is preferred to minimize carryover.

  • Enzyme Mix: Dilute kinase into reaction buffer. Add to 384-well plate.

  • Inhibitor Addition: Add compounds (nanoliter volumes) to enzyme. Incubate 20 min at RT to allow equilibrium binding.

  • Reaction Start: Add ATP/

    
    P-ATP and substrate mixture.
    
  • Incubation: Incubate for 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Read on a scintillation counter.

  • Analysis: Fit data to the Hill equation:

    
    .
    
Protocol Visualization

AssayWorkflow Start Compound Preparation (DMSO Serial Dilution) Enzyme Enzyme Pre-Incubation (20 min @ RT) Start->Enzyme Acoustic Transfer Reaction Reaction Initiation (+ ATP/Substrate) Enzyme->Reaction Add Substrate Mix Stop Termination & Wash (0.75% Phosphoric Acid) Reaction->Stop 2 Hours Read Data Acquisition (Scintillation Counting) Stop->Read Filter Binding

Figure 2: Workflow for Radiometric IC50 Determination.

Physicochemical Properties

Beyond potency, the choice of scaffold impacts the "developability" of the drug candidate.

  • Solubility: Both azaindoles generally offer improved aqueous solubility over the parent indole due to the pyridine nitrogen. However, 6-azaindole (pKa ~5.[3]6) is more basic than 7-azaindole (pKa ~3.7).[3] This makes 6-azaindole more likely to be protonated in acidic media (e.g., stomach), potentially aiding dissolution, but it may suffer from poor permeability if it remains charged in the intestinal tract.

  • Metabolic Stability: 7-azaindole is susceptible to oxidation at the electron-rich C2 and C3 positions. 6-azaindole has a different electron distribution, often showing altered metabolic soft spots, which can be advantageous if a 7-azaindole lead suffers from rapid clearance.

References

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][4][5][6][7][8][9] Molecules.[1][2][3][4][5][8][9][10][11][12][13][14] Link

  • Zhang, M., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors.[4][10] Journal of Medicinal Chemistry. Link

  • Léger, F., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[6][7][8][9] Chemical & Pharmaceutical Bulletin. Link

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay Protocol.Link

  • AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay.Link

Sources

HPLC Method Development Guide: Separation of Azaindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for the chromatographic separation of azaindole isomers. It synthesizes physicochemical data with practical method development strategies to ensure robust resolution.

Executive Summary

The separation of azaindole (pyrrolo-pyridine) isomers—specifically the 4-, 5-, 6-, and 7-azaindole regioisomers—presents a unique chromatographic challenge due to their identical molecular weight (118.14 g/mol ) and distinct acid-base properties.

While structurally similar, the position of the nitrogen atom in the pyridine ring dramatically shifts the pKa of the molecule. This guide demonstrates that mobile phase pH is the primary driver of selectivity, overriding stationary phase chemistry. Successful separation requires exploiting the ionization states of the isomers:

  • 7-Azaindole is the most acidic (lowest pKa).

  • 5-Azaindole is the most basic (highest pKa).

This protocol outlines a self-validating pH screening approach to achieve baseline resolution.

Physicochemical Profiling: The Basis of Separation

Understanding the ionization state of each isomer at a given pH is critical for predicting retention behavior.

Table 1: Physicochemical Properties of Azaindole Isomers
IsomerIUPAC NamepKa (Conjugate Acid)*Predicted LogPDominant Species at pH 7.0
7-Azaindole 1H-pyrrolo[2,3-b]pyridine~4.6 1.23Neutral (Hydrophobic retention)
4-Azaindole 1H-pyrrolo[3,2-b]pyridine~6.9 1.18Mixed (50% Neutral / 50% Cation)
6-Azaindole 1H-pyrrolo[2,3-c]pyridine~8.0 1.15Cationic (Low retention/Tailing)
5-Azaindole 1H-pyrrolo[3,2-c]pyridine~8.3 1.15Cationic (Low retention/Tailing)
  • Note: pKa values are approximate and derived from consensus literature (Williams et al., NIH). The trend 7 < 4 < 6 < 5 is consistent across sources.

Key Insight: At neutral pH (7.0), 7-azaindole is the only fully neutral isomer, leading to significantly higher retention on C18 columns compared to the protonated 5- and 6-isomers.

Recommended Experimental Protocol

This protocol uses a pH-switching strategy to identify the optimal separation window.

Equipment & Reagents[1][2][3][4][5]
  • System: HPLC/UHPLC with PDA detector (Detection @ 254 nm and 280 nm).

  • Column: C18 with high surface coverage (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18). Avoid un-endcapped columns to prevent peak tailing of basic isomers.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) OR 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (ACN).

Workflow Diagram (Logic Flow)

G Start Start Method Development Check_pKa Analyze pKa Differences (Range: 4.6 - 8.3) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Path_Acidic Acidic pH (3.0) All Isomers Protonated (+) Decision_pH->Path_Acidic Speed Path_Neutral Neutral pH (7.0) Mixed Ionization States Decision_pH->Path_Neutral Specific 7-Aza Isolation Path_Basic Basic pH (10.0) All Isomers Neutral Decision_pH->Path_Basic Full Resolution Result_Acidic Result: Fast Elution Poor Selectivity (Co-elution) Path_Acidic->Result_Acidic Result_Neutral Result: 7-Azaindole Retained 5/6-Azaindoles Elute Early/Tail Path_Neutral->Result_Neutral Result_Basic Result: Max Retention Separation based on Hydrophobicity Path_Basic->Result_Basic Optimize Optimize Gradient (5-40% B) Result_Basic->Optimize

Caption: Decision tree for selecting mobile phase pH based on azaindole ionization states. Green path indicates the recommended strategy for full resolution.

Step-by-Step Method

Objective: Achieve baseline separation of all 4 isomers.

  • Preparation of Standards: Dissolve 1 mg of each isomer in 1 mL of 50:50 Water:ACN.

  • Screening Run 1 (Low pH):

    • MP A: 0.1% Formic Acid in Water (pH ~2.7).

    • Gradient: 5% B to 60% B over 10 min.

    • Observation: Expect rapid elution. 5-, 6-, and 4-azaindoles will likely co-elute near the void volume due to full protonation (cationic repulsion from C18).

  • Screening Run 2 (High pH - RECOMMENDED):

    • MP A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

    • Gradient: 5% B to 60% B over 15 min.

    • Observation: All isomers are neutral. Retention increases significantly.[1][2]

    • Predicted Elution Order (pH 10): 7-azaindole (First) < 4-azaindole < 6-azaindole < 5-azaindole (Last).

      • Note: 7-azaindole often elutes first among neutrals due to its lower lipophilicity and specific solvation of the N7 nitrogen.

  • Refinement:

    • If peak tailing persists for 5-azaindole, increase buffer concentration to 20 mM or raise temperature to 40°C.

Comparative Performance Analysis

Scenario A: Isolation of 7-Azaindole from Impurities

If the goal is to isolate 7-azaindole from a mixture of other isomers, Neutral pH (6.8 - 7.0) is the most efficient filter.

  • Mechanism: At pH 7, 7-azaindole (pKa 4.6) is >99% neutral. The other isomers (pKa > 6.9) are partially or fully ionized.

  • Result: 5- and 6-azaindoles elute rapidly (tR < 2 min). 7-azaindole is strongly retained (tR > 5 min).

  • Advantage: High purity isolation without complex gradients.

Scenario B: Full Isomer Profiling (Quality Control)

For purity analysis where all isomers must be quantified, Basic pH (10.0) is mandatory.

  • Mechanism: Suppresses protonation of the basic 5- and 6-azaindoles.

  • Result: Sharp, symmetrical peaks for all four isomers.

  • Column Requirement: Must use a "Hybrid" or "High pH Stable" C18 column (e.g., Waters XBridge, Agilent Poroshell HPH) to prevent silica dissolution.

Troubleshooting Common Issues

SymptomCauseCorrective Action
Peak Tailing (esp. 5-Azaindole) Interaction of protonated amine with residual silanols.Increase pH to >9.0 or use a column with "Polar Embedded" group to shield silanols.
Co-elution of 4- and 6-Azaindole Similar hydrophobicity in neutral state.Use Methanol instead of Acetonitrile as the organic modifier to change selectivity via π-π interactions.[1]
Retention Time Drift pH instability in unbuffered mobile phase.Always use 10-20 mM buffer . Never use simple water/modifier mixtures for these ionizable compounds.

References

  • pKa Data & Chemical Properties

    • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

    • National Institutes of Health (NIH). 7-Azaindole Therapeutic Agents. PMC. Link

  • Synthesis and Reactivity Context

    • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines. PubMed. Link

    • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC. Link

  • Chromatographic Principles

    • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque Technical Note. Link

Sources

UV-Vis absorption spectra of 1H-Pyrrolo[2,3-c]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: UV-Vis Absorption Spectra of 1H-Pyrrolo[2,3-c]pyridin-2-ol

Executive Summary & Chemical Identity

This compound is a bicyclic heteroaromatic compound often referred to in drug discovery as 6-azaindolin-2-one (or 6-azaindol-2-one). Before analyzing its spectra, researchers must recognize that this molecule exists in a dynamic tautomeric equilibrium. While the IUPAC name suggests a hydroxyl ("-ol") functionality (Lactim form), the molecule predominantly exists as the ketone ("-one") or Lactam form in solution, particularly in polar solvents.

  • Core Scaffold: 6-Azaindole (oxidized at the C2 position).

  • Primary Utility: Bioisostere for indole/isoquinoline in kinase inhibitors (e.g., GSK3

    
    , JAK).
    
  • Key Spectral Feature: A distinct absorption profile shifted relative to its 7-azaindole isomer, heavily influenced by solvent polarity due to the lactam-lactim interchange.

Spectral Characterization

The UV-Vis absorption profile of this compound is characterized by two primary electronic transitions: a high-energy


 transition and a lower-energy band associated with the conjugated amide (lactam) system.
Observed Absorption Maxima ( )[1]
Solvent EnvironmentPrimary

(nm)
Secondary Band (nm)Extinction Coeff. (

)
Dominant Species
Aqueous Buffer (pH 7.4) 295 – 305 ~250 (Shoulder)~4,500 – 6,000

Lactam (Oxo)
Methanol (MeOH) 290 – 298 245~5,200

Lactam > Lactim
Dichloromethane (DCM) 285 – 292 240VariesMixed Equilibrium
0.1 M NaOH (Basic) 315 – 325 260HighDeprotonated Anion

Note on Data: Values are derived from high-purity derivatives (e.g., N-alkylated 6-azaindolin-2-ones) and spectroscopic studies of the core 6-azaindole scaffold. The "ol" (lactim) form absorbs at slightly lower wavelengths (blue-shifted) compared to the "one" (lactam) form.

Solvatochromism & Tautomeric Shift

The spectrum is highly sensitive to solvent polarity:[1]

  • Polar Protic Solvents (Water, MeOH): Stabilize the highly polar Lactam form via hydrogen bonding to the carbonyl oxygen. This results in a bathochromic (red) shift of the primary band toward 300 nm.

  • Non-Polar Aprotic Solvents (Hexane, CHCl

    
    ):  Destabilize the charge-separated lactam, shifting the equilibrium slightly toward the Lactim  (aromatic -OH) form. This often results in a hypsochromic (blue) shift and the appearance of fine vibrational structure typical of fully aromatic systems.
    

Comparative Analysis: Alternatives & Isomers

To validate the identity of this compound, it is essential to compare it against its structural isomers and the parent indole scaffold.

FeatureThis compound (6-Azaindolin-2-one)7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)Indole
Structure Pyridine N at pos. 6; C=O at pos. 2Pyridine N at pos. 7; Fully aromaticNo pyridine N; Fully aromatic

(MeOH)
~295 nm (Broad) 288 nm (Sharp) 278 nm
Spectral Shape Broad band (due to amide conjugation)Sharp, structured peaksStructured, vibrational fine structure
Fluorescence Weak / Negligible (Lactam quenching)Strong (Dual emission possible)Strong (Tryptophan-like)
Acid/Base Sensitivity High (Amide proton is acidic pKa ~11)Moderate (Pyridine N is basic pKa ~4.6)Low (NH is very weak acid pKa ~16)

Key Differentiator:

  • vs. 7-Azaindole: The 6-azaindole derivative (this product) lacks the sharp vibrational fine structure seen in 7-azaindole around 290 nm. The presence of the C2-carbonyl broadens the peak significantly.

  • vs. Indole: The extra nitrogen in the 6-position acts as an electron-withdrawing group, generally red-shifting the spectra compared to unsubstituted indole.

Mechanism of Action: Tautomeric Equilibrium

Understanding the signal origin requires visualizing the proton transfer. The "Lactam" form is the pharmacologically relevant species for most kinase binding pockets (acting as a Hydrogen Bond Donor/Acceptor pair).

Tautomerism Lactim Lactim Form (this compound) Fully Aromatic Favored in Gas Phase/Non-polar Lactam Lactam Form (1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one) Amide Character Favored in Water/Solution Lactim->Lactam Tautomerization (Fast) Anion Deprotonated Anion (High pH > 12) Delocalized Charge Lactim->Anion -H+ Lactam->Anion -H+ (Basic pH)

Figure 1: Tautomeric equilibrium between the hydroxy (lactim) and keto (lactam) forms. In aqueous UV-Vis measurements, the Lactam species dominates the spectrum.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible spectral data, follow this self-validating protocol.

Reagents:

  • Solvent: HPLC-grade Methanol or Phosphate Buffered Saline (PBS, pH 7.4). Avoid unbuffered water due to pH sensitivity.

  • Blank: Pure solvent from the same batch.

  • Standard: this compound (>98% purity).

Step-by-Step Methodology:

  • Stock Preparation (Self-Check Step):

    • Dissolve 1.0 mg of compound in 10 mL Methanol (Concentration ~0.75 mM).

    • Validation: Sonicate for 2 minutes. Inspect for particulates. If cloudy, filter through 0.2

      
      m PTFE.
      
  • Dilution Series:

    • Prepare three working concentrations: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M.
    • Why? To verify Beer-Lambert Law linearity. If linearity fails >50

      
      M, aggregation (dimerization) is occurring.
      
  • Baseline Correction:

    • Run a blank scan (200–400 nm) with pure solvent. Ensure baseline is flat (

      
       0.002 Abs).
      
  • Measurement:

    • Scan sample from 400 nm down to 200 nm.

    • Scan Rate: Medium (approx. 200 nm/min) to capture shoulder features.

  • Data Analysis:

    • Identify

      
      .[1] Calculate Extinction Coefficient (
      
      
      
      ) using
      
      
      .
    • Success Criteria:

      
       should be consistent across all three concentrations (
      
      
      
      5%).

Workflow Start Start: Solid Sample Solubilization Dissolve in MeOH (Stock ~1 mM) Start->Solubilization Check Check Solubility (Sonicate/Filter) Solubilization->Check Check->Solubilization Cloudy Dilution Prepare Dilutions (10, 25, 50 µM) Check->Dilution Clear Blank Baseline Correction (Solvent Only) Dilution->Blank Scan UV Scan (200-400 nm) Blank->Scan Validation Verify Beer's Law (Linearity Check) Scan->Validation

Figure 2: Experimental workflow for acquiring validated UV-Vis data.

References

  • Tautomeric Equilibrium in Azaindoles

    • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3

      
       and Tau Aggregation.[2] Pharmaceuticals (Basel), 2022.[2] Link
      
    • Direct observation of ground-state lactam–lactim tautomerization. PNAS, 2011. Link

  • Comparative Spectral Data (7-Azaindole)

    • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. J. Phys. Chem. B, 1997. Link

  • Solvent Effects on Pyridinols

    • Solvent effects on the electronic absorption spectra... of some substituted pyridinols. Spectrochimica Acta Part A, 2002.[3] Link

  • Experimental Standards

    • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>. Agilent Technologies White Paper. Link

Sources

Navigating the 13C NMR Landscape of Functionalized Azaindoles: A Comparative Guide to Carbonyl and C-OH Chemical Shifts

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Azaindoles, a privileged scaffold in medicinal chemistry, frequently incorporate key functional groups such as carbonyls and hydroxyls that dictate their biological activity. Understanding the nuanced signatures of these groups in 13C Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for unambiguous characterization and accelerated research. This guide provides a comprehensive comparison of the 13C NMR chemical shifts for carbonyl versus C-OH carbons within the azaindole framework, grounded in fundamental principles and supported by experimental insights.

The Diagnostic Power of 13C NMR in Heterocyclic Chemistry

13C NMR spectroscopy offers a direct window into the carbon skeleton of a molecule. Unlike 1H NMR, where proton signals can be influenced by complex spin-spin coupling, proton-decoupled 13C NMR spectra typically display a single peak for each chemically non-equivalent carbon atom.[1] This simplicity, combined with the wide range of chemical shifts (typically 0-220 ppm), makes it a powerful tool for identifying the presence and electronic environment of various functional groups.[2]

The chemical shift of a particular carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, withdraw electron density from the attached carbon, causing it to be "deshielded" and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase the electron density, leading to "shielding" and a lower chemical shift (upfield). Hybridization also plays a significant role, with sp2-hybridized carbons (like those in carbonyls and aromatic rings) generally appearing at higher chemical shifts than sp3-hybridized carbons.

Distinguishing Carbonyl and C-OH Resonances in Azaindoles: A Tale of Two Oxygens

The presence of a carbonyl (C=O) group and a hydroxyl (C-OH) group on an azaindole ring introduces distinct and predictable features in the 13C NMR spectrum. The key differentiator lies in the hybridization of the carbon atom and the nature of its bond to the oxygen atom.

The Downfield Signature of the Carbonyl Carbon

The carbon atom of a carbonyl group is sp2-hybridized and doubly bonded to a highly electronegative oxygen atom. This combination results in significant deshielding, causing the carbonyl carbon to resonate in a characteristic downfield region of the 13C NMR spectrum. The precise chemical shift is further modulated by the electronic nature of the carbonyl group (ketone, aldehyde, carboxylic acid, ester, or amide) and its position on the azaindole ring.

Generally, the 13C NMR chemical shifts for carbonyl carbons fall within the following ranges:

  • Ketones (R-CO-R'): 195 - 220 ppm

  • Aldehydes (R-CHO): 190 - 205 ppm

  • Carboxylic Acids & Esters (R-COOH, R-COOR'): 160 - 185 ppm

  • Amides (R-CONH2, R-CONHR', R-CONR'R''): 160 - 180 ppm

For instance, in a substituted 7-azaindole, a carbonyl group at the C3 position will be influenced by the electron-donating pyrrole-like nitrogen and the overall aromatic system, placing its resonance within these expected ranges.

The More Shielded Nature of the C-OH Carbon

In contrast to the carbonyl carbon, the carbon atom attached to a hydroxyl group (C-OH) is typically sp3-hybridized (in the case of a hydroxyl group on a substituent) or part of the sp2-hybridized aromatic ring. The single bond to the electronegative oxygen atom still results in deshielding compared to a simple C-H or C-C bond, but to a much lesser extent than the double bond in a carbonyl group.

The typical 13C NMR chemical shift range for carbons bearing a hydroxyl group is:

  • Aliphatic C-OH: 50 - 85 ppm

  • Aromatic C-OH (Phenolic): 150 - 165 ppm

The significant upfield difference of at least 75 ppm for an aromatic C-OH and over 100 ppm for an aliphatic C-OH compared to a carbonyl carbon provides a clear and unambiguous distinction in the 13C NMR spectrum.

Experimental Data: A Comparative Look

Compound ClassFunctional GroupPositionTypical 13C Chemical Shift (ppm)Reference
Substituted AzaindolesAromatic C-HC4, C5, C6115 - 147[3]
Substituted AzaindolesAromatic C-NC7a~149[3]
Substituted IndolesCarbonyl (Ketone)3-acetyl~190-195[4]
Substituted IndolesCarbonyl (Amide)-~160-170[5]
Hydroxylated IndolesAromatic C-OH4-hydroxy~150-155
Aliphatic AlcoholsC-OH-50 - 85

Note: Specific chemical shifts can vary based on the solvent, concentration, temperature, and the presence of other substituents.

The data clearly illustrates the distinct chemical shift regions for carbonyl and hydroxyl-bearing carbons, providing a reliable basis for structural assignment.

Causality Behind the Chemical Shifts: An Electronic Perspective

The significant downfield shift of the carbonyl carbon is a direct consequence of both the inductive effect and the resonance effect. The electronegative oxygen atom strongly pulls electron density away from the carbon through the sigma bond (inductive effect). Furthermore, the pi-system of the carbonyl group allows for resonance delocalization, which can further deshield the carbon nucleus.

For a C-OH group, the primary influence is the inductive effect of the oxygen atom. While significant, it is less pronounced than the combined effects in a carbonyl group. In the case of a phenolic hydroxyl group on the azaindole ring, resonance effects can also play a role, but the overall deshielding remains substantially less than that of a carbonyl carbon.

The position of the substituent on the azaindole ring also has a predictable effect. The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the chemical shifts of the carbons in that ring. Conversely, the nitrogen in the pyrrole ring is electron-donating. These electronic factors, in conjunction with the nature of the carbonyl or hydroxyl group, determine the final observed chemical shift.

Experimental Protocol for 13C NMR of Azaindole Derivatives

Acquiring high-quality 13C NMR spectra of polar, N-heterocyclic compounds like functionalized azaindoles requires careful attention to experimental parameters. The following protocol provides a robust starting point for reliable data acquisition.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the purified azaindole derivative. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding.[3] DMSO-d6 is often a good choice for polar compounds containing hydroxyl and amide groups as it can help to solubilize the sample and often provides sharp signals for exchangeable protons. c. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup: a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Shim the magnetic field to achieve optimal homogeneity. For a typical 400 MHz spectrometer, a line width of <0.5 Hz for a singlet in the 1H spectrum is desirable.

3. 13C NMR Acquisition Parameters: a. Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer). b. Spectral Width (SW): Set the spectral width to encompass the expected range of chemical shifts, typically 0 to 220 ppm. c. Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. d. Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining quantitative 13C NMR data, although for routine characterization, a shorter delay is often used to save time. A D1 of 2 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer D1 (5-10 seconds) may be necessary for accurate integration. e. Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient. f. Temperature: Run the experiment at a constant temperature, typically 298 K (25 °C).

4. Data Processing: a. Apply an exponential multiplication (line broadening) of 0.3 - 1.0 Hz to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase the spectrum to obtain pure absorption signals. d. Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., DMSO-d6 at 39.52 ppm). e. Integrate the signals if quantitative information is desired (ensure a sufficiently long relaxation delay was used).

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing dissolve Dissolve Azaindole (10-20 mg in 0.6-0.7 mL deuterated solvent) filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim acquire Acquire 13C Spectrum (zgpg30, NS=1024+, D1=2s) lock_shim->acquire ft_phase Fourier Transform & Phasing calibrate Calibrate Spectrum (Solvent Reference) ft_phase->calibrate analyze Analyze Chemical Shifts & Assign Structure calibrate->analyze

Figure 1. A streamlined workflow for the acquisition and analysis of 13C NMR spectra of azaindole derivatives.

Logical Relationships in Chemical Shift Analysis

chemical_shift_logic FunctionalGroup Functional Group Carbonyl Carbonyl (C=O) FunctionalGroup->Carbonyl is a Hydroxyl Hydroxyl (C-OH) FunctionalGroup->Hydroxyl is a Hybridization Hybridization Carbonyl->Hybridization ElectronicEffects Electronic Effects Carbonyl->ElectronicEffects Hydroxyl->Hybridization Hydroxyl->ElectronicEffects sp2 sp2 Hybridization->sp2 sp3 sp3 (aliphatic) sp2 (aromatic) Hybridization->sp3 Downfield Downfield (High δ) 160-220 ppm sp2->Downfield Upfield Upfield (Low δ) 50-85 ppm (aliphatic) 150-165 ppm (aromatic) sp3->Upfield Inductive Inductive Effect ElectronicEffects->Inductive Resonance Resonance ElectronicEffects->Resonance ChemicalShift 13C Chemical Shift (δ) Inductive->ChemicalShift Resonance->ChemicalShift ChemicalShift->Downfield ChemicalShift->Upfield

Figure 2. Key factors influencing the 13C NMR chemical shifts of carbonyl and hydroxyl carbons.

Conclusion

The 13C NMR chemical shifts of carbonyl and C-OH groups in azaindole derivatives occupy distinct and predictable regions of the spectrum. Carbonyl carbons are significantly deshielded, appearing far downfield (typically >160 ppm), while carbons attached to hydroxyl groups are found at considerably higher field. This clear differentiation, rooted in the principles of hybridization and electronic effects, provides an invaluable tool for the structural verification of these important heterocyclic compounds. By following a robust experimental protocol, researchers can confidently acquire and interpret 13C NMR data, accelerating the pace of drug discovery and development.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link][1]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link][5]

  • Beilstein Journals. (n.d.). Search Results - BJOC. Retrieved from [Link]

  • University of Calgary. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link][2]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][6]

  • AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link][4]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. Wiley-VCH.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation of 6-azaindole bioactivity in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of 6-Azaindole Bioactivity in Cell-Based Assays

The Scaffold Shift: Indole vs. 6-Azaindole

In modern drug discovery, the transition from an indole to a 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a strategic "scaffold hop" designed to optimize physicochemical properties without sacrificing biological potency. While the 7-azaindole isomer is widely recognized as a kinase hinge-binder (mimicking purine), the 6-azaindole offers a distinct profile, primarily utilized to enhance aqueous solubility and introduce novel hydrogen-bonding vectors in allosteric pockets.

This guide provides a technical roadmap for validating 6-azaindole derivatives in cell-based assays, contrasting them with their indole predecessors to highlight necessary protocol adjustments.

Comparative Physicochemical Profile

The introduction of a nitrogen atom at the 6-position fundamentally alters the electronic landscape of the scaffold.

FeatureIndole Scaffold6-Azaindole ScaffoldImpact on Bioassay
H-Bonding 1 Donor (NH), 0 Acceptors1 Donor (NH), 1 Acceptor (N6)N6 allows new water-mediated bridges or direct residue interactions (e.g., Ser/Thr side chains).
pKa (Conjugate Acid) ~ -2 (Very weak base)~ 8.0 (Distinctly basic)Critical: At physiological pH (7.4), 6-azaindole exists in equilibrium between neutral and protonated forms, affecting membrane permeability.
Solubility Low (Lipophilic driven)Moderate-HighReduced risk of compound precipitation in assay media; lower DMSO requirements.
Fluorescence UV Excitation (280 nm)Red-shifted (Ex ~320nm, Em ~380nm)Artifact Alert: Intrinsic fluorescence may interfere with FRET/TR-FRET based assays.

Strategic Validation Workflows

To validate 6-azaindole bioactivity, researchers must prove that the scaffold substitution maintains target engagement while improving "drug-like" properties.[1]

Mechanism of Action Visualization

The following diagram illustrates the structural logic and the validation decision tree.

G cluster_0 Scaffold Logic cluster_1 Validation Checkpoints Indole Indole (Hydrophobic Core) Azaindole 6-Azaindole (Solubility + H-Bond Acceptor) Indole->Azaindole Bioisosteric Replacement Solubility 1. Media Stability (Pre-Assay QC) Azaindole->Solubility Dissolve in Media (pH 7.4) TargetEngage 2. Target Engagement (CETSA/NanoBRET) Solubility->TargetEngage If Soluble Functional 3. Functional Output (Phospho-flow/cAMP) TargetEngage->Functional If Binding Confirmed Functional->Azaindole SAR Optimization

Figure 1: Decision tree for validating 6-azaindole scaffold hopping, prioritizing solubility checks due to pKa shifts.

Protocol 1: Cellular Target Engagement (CETSA)

Rationale: The 6-azaindole nitrogen can induce electronic repulsion if the binding pocket is purely hydrophobic. A Cellular Thermal Shift Assay (CETSA) confirms that the compound actually enters the cell and stabilizes the target protein in the complex cellular environment.

Protocol:

  • Cell Preparation: Harvest cells (e.g., HEK293 or disease-relevant line) and resuspend in kinase buffer or media at

    
     cells/mL.
    
  • Treatment:

    • Arm A (Control): DMSO (0.1%).

    • Arm B (Experimental): 6-azaindole derivative (1–10 µM).

    • Note: Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool samples immediately to RT. Add lysis buffer (with protease inhibitors) and perform 3x freeze-thaw cycles (liquid nitrogen/37°C water bath) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the soluble (stabilized) protein.

  • Detection: Analyze supernatants via Western Blot or AlphaLISA.

  • Data Analysis: Plot "Fraction Soluble" vs. Temperature. A right-shift in the melting curve (

    
    ) of the 6-azaindole treated group vs. DMSO confirms intracellular binding.
    

Validation Success Criteria:


.

Protocol 2: Functional Potency (Case Study: GPCR/Kinase)

Rationale: 6-azaindole derivatives often show improved metabolic stability or solubility but may exhibit altered potency compared to indoles. For example, in Cannabinoid Receptor 1 (CB1) allosteric modulators, 6-azaindoles improved solubility but slightly reduced affinity, yet maintained functional signaling efficacy.[1]

Assay Type: cAMP Modulation (for GPCRs) or Phospho-Flow (for Kinases).

Step-by-Step (cAMP Modulation for Gi/Gs coupled targets):

  • Seeding: Plate cells expressing the target receptor (e.g., CHO-K1) in 384-well plates (5,000 cells/well).

  • Compound Preparation:

    • Prepare serial dilutions of the 6-azaindole compound in assay buffer (HBSS + 0.1% BSA).

    • Critical Step: Check pH of high-concentration stocks. The basicity of 6-azaindole can shift buffer pH if not buffered strongly (use 20mM HEPES).

  • Stimulation:

    • Add compound and incubate for 30 mins.

    • Add Forskolin (for Gi-coupled) to stimulate cAMP production.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or LANCE).

    • Artifact Check: Run a "compound only" well (no detection reagents) to check for intrinsic fluorescence at 320-380nm which might interfere with FRET donors (Europium/Terbium).

  • Readout: Measure fluorescence ratio (665nm/615nm).

Data Presentation:

Compound ClassSolubility (PBS, pH 7.4)Functional

(nM)

(%)
Indole Analog < 5 µM12.5 ± 2.1100
6-Azaindole Analog > 50 µM45.0 ± 5.398
Conclusion PoorAcceptable Potency Full Efficacy

Table 1: Example dataset showing the trade-off often seen: 6-azaindole gains solubility (green) but may lose slight potency (yellow) while retaining full efficacy.

Troubleshooting & Optimization

1. The "Fluorescence" Trap: 6-azaindoles are intrinsically fluorescent (Excitation ~320 nm, Emission ~380 nm).[2]

  • Risk: Interference in assays using blue/UV fluorophores (e.g., DAPI, Hoechst) or FRET donors.

  • Solution: Use red-shifted assay readouts (e.g., AlexaFluor 647, APC) or TR-FRET (Time-Resolved) which introduces a delay to let compound fluorescence decay.

2. pH-Dependent Permeability: With a pKa near 8.0, 6-azaindole is partially protonated at pH 7.4.

  • Observation: Poor potency in cellular assays despite high biochemical potency.

  • Fix: Verify permeability using a PAMPA assay at pH 7.4. If permeability is low, consider prodrug strategies or optimizing lipophilicity at other positions to compensate for the cationic charge.

References

  • PharmaBlock. (2020). Azaindoles in Medicinal Chemistry. Retrieved from

  • Khurana, L., et al. (2014).[1] Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (Basel). Retrieved from

  • Heneghan, A. F., et al. (2004). The Photophysical Properties of 6-Azaindole. Journal of Physical Chemistry A. Retrieved from

Sources

Structural Validation of Fused Pyrrolopyridine Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary: The "Isomer Trap" in Kinase Inhibitor Design

Fused pyrrolopyridine scaffolds (e.g., 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole) are privileged structures in drug discovery, particularly as bioisosteres for indoles in kinase inhibitors (e.g., Vemurafenib). However, their structural validation presents a unique chemical hazard: Regio-ambiguity .

Unlike simple indoles, pyrrolopyridines possess multiple nucleophilic nitrogen centers. A standard alkylation reaction often yields a mixture of N1-alkylated (pyrrole nitrogen) and N7-alkylated (pyridine nitrogen) isomers. These isomers often exhibit identical mass spectra and deceptively similar 1H NMR profiles, yet they possess drastically different biological activities and metabolic stability profiles.

This guide objectively compares the three primary validation methodologies—Advanced NMR , X-Ray Crystallography , and DFT-GIAO Computation —and provides a self-validating protocol to ensure structural certainty.

Comparative Analysis of Validation Methodologies

The following table contrasts the three dominant validation strategies based on definitive power, throughput, and resource requirements.

FeatureMethod A: Advanced NMR (1H-15N HMBC) Method B: Single Crystal X-Ray (XRD) Method C: DFT-GIAO Prediction
Primary Output Connectivity (Through-bond)Absolute 3D StructureCalculated Chemical Shifts
Definitive Power High (If 15N correlations resolve)Absolute (Gold Standard)Medium-High (Supportive)
Sample State Solution (DMSO-d6, CDCl3)Solid (Single Crystal Required)Virtual (In silico)
Time to Result 4–12 Hours (Acquisition dependent)Days to Weeks (Crystallization)12–48 Hours (CPU time)
Cost/Sample Low ($)High (

$)
Low-Medium (

)
Blind Spot Quaternary centers with no protonsNon-crystalline oils/amorphous solidsSolvent solvation effects
Best For Routine QC & Liquid intermediatesFinal Clinical CandidatesAmbiguous NMR data w/o crystals

The "Self-Validating" NMR Workflow

Relying solely on 1D 1H NMR is insufficient for pyrrolopyridines due to the lack of coupling between the N-alkyl group and the aromatic core in certain isomers. The following workflow utilizes 15N detection to create a self-consistent proof of structure.

The Mechanism of Ambiguity

In 7-azaindole, the N1 proton is acidic (pKa ~13), while N7 is basic. Under basic alkylation conditions, the N1-anion is the primary nucleophile, but N7-alkylation can occur via the neutral species or kinetic control, leading to cationic or neutral isomeric mixtures.

Validated Protocol: 1H-15N HMBC

The most robust solution-phase method involves detecting the 3-bond coupling (


)  between the alkyl protons and the ring nitrogen.
Step-by-Step Methodology
  • Sample Prep: Dissolve 10–20 mg of analyte in 600 µL DMSO-d6 . (Avoid CDCl3 if possible, as DMSO sharpens exchangeable protons).

  • Instrument Setup: Use a probe capable of indirect 15N detection (e.g., CryoProbe).

  • Pulse Sequence: Select 1H-15N gHMBC (Gradient Heteronuclear Multiple Bond Correlation).

    • Optimization: Set the long-range coupling constant delay (

      
      ) to 6–8 Hz . This targets the 
      
      
      
      and
      
      
      couplings typical in heteroaromatics.
  • Acquisition:

    • Scans (NS): 64–128 (15N is low sensitivity).

    • Points (TD): 2048 (F2) x 256 (F1).

  • Data Interpretation (The "Tell"):

    • N1-Alkylation: The alkyl protons (e.g.,

      
      ) will show a strong correlation to the pyrrole-type nitrogen  (typically -230 to -250 ppm relative to nitromethane).
      
    • N7-Alkylation: The alkyl protons will correlate to the pyridine-type nitrogen (typically -60 to -100 ppm). The chemical shift difference (~150 ppm) is unmistakable.

Visualization: The Decision Pathway

The following diagram illustrates the logical flow for validating these structures.

ValidationWorkflow Start Crude Reaction Product (Pyrrolopyridine Alkylation) IsSolid Is the product a solid? Start->IsSolid Cryst Attempt Recrystallization (Slow Evaporation) IsSolid->Cryst Yes NMR_1D 1H NMR (DMSO-d6) IsSolid->NMR_1D No (Oil/Amorphous) XRD Single Crystal XRD (Gold Standard) Cryst->XRD Success Cryst->NMR_1D Failure Final Structure Validated XRD->Final Ambiguous Are Regioisomers Distinguishable? NMR_1D->Ambiguous NMR_2D 1H-15N HMBC (Long-range Coupling) Ambiguous->NMR_2D Yes Ambiguous->Final No (Clear NOE) Check_N Check N-Shift: Pyrrole (-240 ppm) vs Pyridine (-90 ppm) NMR_2D->Check_N DFT DFT-GIAO Prediction (Calculate Shifts) Check_N->DFT No Correlation Check_N->Final Distinct Correlation DFT->Final Match Found

Caption: Decision tree for structural validation, prioritizing XRD for solids and 15N-NMR for solution-phase samples.

Alternative: DFT-GIAO Calculation[1]

When experimental data is ambiguous (e.g., overlapping signals or inability to crystallize), Computational Chemistry serves as the "Virtual Referee."

Methodology:

  • Conformational Search: Generate low-energy conformers for both N1 and N7 isomers using molecular mechanics.

  • Geometry Optimization: Optimize structures using DFT (Functional: B3LYP , Basis Set: 6-311+G(d,p) ) in the solvation model corresponding to your NMR solvent (e.g., PCM for DMSO).

  • NMR Prediction: Run GIAO (Gauge-Independent Atomic Orbital) calculations to predict shielding tensors.

  • Analysis: Compare the experimental chemical shifts (

    
    ) with calculated shifts (
    
    
    
    ). The isomer with the lowest Mean Absolute Error (MAE) and highest
    
    
    correlation is the correct structure.

Expert Insight: For pyrrolopyridines, the 13C chemical shift of the carbons adjacent to the nitrogen (C2/C7a for N1-isomer vs C6/C4 for N7-isomer) often shows a deviation of >5 ppm between isomers, making DFT highly discriminatory.

Experimental Data: Regioselectivity Pathways

Understanding why validation is needed requires visualizing the competing pathways.

AlkylationPathways Substrate 7-Azaindole (Pyrrolo[2,3-b]pyridine) Base Base (NaH/Cs2CO3) Substrate->Base Anion N1-Anion (Delocalized) Base->Anion Path_A Path A: N1-Alkylation (Thermodynamic) Anion->Path_A Major Path_B Path B: N7-Alkylation (Kinetic/Steric) Anion->Path_B Minor Product_N1 Product A (N1) Bioactive Isomer Path_A->Product_N1 Product_N7 Product B (N7) Inactive Impurity Path_B->Product_N7

Caption: Divergent alkylation pathways. N1 is generally favored, but N7 forms if N1 is sterically hindered or if specific directing groups are present.

References

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products. Link

  • Claramunt, R. M., et al. (2006). The structure of N-alkyl-7-azaindoles: A combined experimental and computational study. Tetrahedron. Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Link

  • Larkin, T. J., et al. (2017). Differentiation of N1- and N7-alkylated pyrrolo[2,3-d]pyrimidines using 1H-15N HMBC. Magnetic Resonance in Chemistry. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-C]pyridin-2-OL
Reactant of Route 2
1H-Pyrrolo[2,3-C]pyridin-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.